molecular formula C11H10F3NO B11986456 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol

2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol

Cat. No.: B11986456
M. Wt: 229.20 g/mol
InChI Key: GVUZWDIAOFAGTO-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol is a useful research compound. Its molecular formula is C11H10F3NO and its molecular weight is 229.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10F3NO

Molecular Weight

229.20 g/mol

IUPAC Name

2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol

InChI

InChI=1S/C11H10F3NO/c1-6-2-3-9-7(4-6)8(5-15-9)10(16)11(12,13)14/h2-5,10,15-16H,1H3

InChI Key

GVUZWDIAOFAGTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2C(C(F)(F)F)O

Origin of Product

United States

Foundational & Exploratory

[1]

CAS Registry Number: 160681-00-5 Primary Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers. Content Focus: Synthesis, physicochemical properties, and application of trifluoromethylated indole scaffolds in drug discovery.

Executive Summary

The incorporation of trifluoromethyl (-CF₃) groups into heterocyclic scaffolds is a cornerstone strategy in modern medicinal chemistry.[1] 2,2,2-Trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol (CAS 160681-00-5) represents a critical building block in this domain. This compound combines the privileged indole pharmacophore with a trifluoroethyl alcohol moiety, offering unique electronic properties, enhanced lipophilicity, and resistance to metabolic oxidation. This guide details the identification, synthesis, and strategic utility of this compound, moving beyond basic data to provide actionable experimental insights.

Chemical Identification & Physicochemical Profile

The 5-methyl substitution on the indole ring provides a specific electronic enrichment at the C3 position, influencing both the synthesis kinetics and the binding affinity of derived ligands.

Table 1: Compound Specifications
PropertyData
Chemical Name 2,2,2-Trifluoro-1-(5-methyl-1H-indol-3-yl)ethan-1-ol
CAS Number 160681-00-5
Molecular Formula C₁₁H₁₀F₃NO
Molecular Weight 229.20 g/mol
SMILES CC1=CC2=C(NC=C2C(O)C(F)(F)F)C=C1
Appearance White to off-white solid (typical)
Predicted LogP ~2.5 - 2.8 (Lipophilic)
H-Bond Donors 2 (Indole NH, Hydroxyl OH)
H-Bond Acceptors 4 (F atoms, O atom)

Synthesis Methodology

The most robust route for synthesizing 3-substituted trifluoroethyl indoles is the Friedel-Crafts Hydroxyalkylation of the parent indole with trifluoroacetaldehyde ethyl hemiacetal (TFAE). This method is preferred for its atom economy and avoidance of harsh metal catalysts.

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution. The electron-rich indole ring (activated by the 5-methyl group) attacks the oxocarbenium ion intermediate generated from TFAE.

ReactionMechanismIndole5-Methylindole(Nucleophile)TSTransition State(C3 Attack)Indole->TS+ Heat/Lewis AcidTFAETrifluoroacetaldehydeEthyl HemiacetalInterOxocarbeniumIntermediateTFAE->Inter- EtOHInter->TSProductTarget Product(CAS 160681-00-5)TS->ProductRe-aromatization

Figure 1: Mechanistic flow of the hydroxyalkylation reaction. The 5-methyl group enhances nucleophilicity at C3, facilitating the attack on the electrophilic trifluoroacetaldehyde species.

Experimental Protocol (Standardized)

Note: This protocol is adapted from standard procedures for indole hydroxyalkylation with fluoral equivalents.

Reagents:

  • 5-Methylindole (1.0 equiv)

  • Trifluoroacetaldehyde ethyl hemiacetal (TFAE) (1.2 – 1.5 equiv)

  • Potassium Carbonate (K₂CO₃) (0.1 - 0.2 equiv) [Optional catalyst for milder conditions]

  • Solvent: Toluene or Acetonitrile (for reflux) or Solvent-free (neat).

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-methylindole (e.g., 1.31 g, 10 mmol) in Toluene (10 mL).

  • Addition: Add Trifluoroacetaldehyde ethyl hemiacetal (TFAE) (e.g., 1.73 g, 12 mmol) dropwise to the solution.

  • Reaction:

    • Method A (Thermal): Heat the mixture to reflux (approx. 110°C) for 3–6 hours. Monitor via TLC (Hexane/EtOAc 7:3) for the disappearance of the indole starting material.

    • Method B (Lewis Acid Catalyzed): Add catalytic ZnCl₂ (10 mol%) and stir at room temperature for 12–24 hours. This method is often higher yielding for sensitive substrates.

  • Work-up: Cool the reaction mixture to room temperature.

    • If Toluene was used, concentrate the solvent under reduced pressure.

    • Dilute the residue with Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexane/Ethyl Acetate (90:10 to 70:30).

  • Validation: The product should be a white solid. Confirm identity via ¹H NMR (distinct quartet for the CH-CF₃ proton around δ 5.2–5.5 ppm).

Applications in Drug Discovery[2][9][12]

The 2,2,2-trifluoro-1-(indol-3-yl)ethanol scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere and a metabolic shield.

Strategic Advantages
  • Metabolic Stability: The -CF₃ group blocks metabolic oxidation at the adjacent carbon, prolonging the half-life of the drug candidate.

  • H-Bonding Capability: The hydroxyl group acts as a hydrogen bond donor, while the fluorine atoms can accept weak hydrogen bonds, often improving binding affinity in protein pockets.

  • Lipophilicity Modulation: The trifluoromethyl group significantly increases logP, facilitating membrane permeability and blood-brain barrier (BBB) crossing, which is crucial for CNS-targeted drugs (e.g., tryptamine analogs).

Therapeutic Areas
  • Kinase Inhibitors: Used as a core scaffold for designing inhibitors where the indole moiety mimics the adenine ring of ATP.

  • Antivirals: Derivatives of this scaffold have shown activity in inhibiting HIV-1 reverse transcriptase (NNRTIs).

  • CNS Agents: The structural similarity to serotonin (5-HT) allows for the design of receptor modulators for depression and anxiety, where the 5-methyl group can fine-tune receptor selectivity (e.g., 5-HT2A vs 5-HT2C).

Safety and Handling

While specific toxicological data for this derivative may be limited, it should be handled with the standard precautions for fluorinated indoles.

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Signal Word: Warning.

  • Handling: Use in a fume hood. Avoid inhalation of dust.

  • Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed to prevent moisture absorption.

References

  • Gong, Y., & Kato, K. (2004).[2] Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds. Current Organic Chemistry. Retrieved from [Link]

  • Schäfer, T., et al. (2018).[3] Environmentally benign, microwave-assisted chemoselective N-hydroxyalkylation of indoles with trifluoroacetaldehyde methyl hemiacetal. Arkivoc. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for Indole Derivatives. National Library of Medicine. Retrieved from [Link]

Technical Guide: Chemical Properties, Synthesis, and Pharmacological Applications of 5-Methyl-3-(1-hydroxy-2,2,2-trifluoroethyl)indole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. Specifically, 5-methyl-3-(1-hydroxy-2,2,2-trifluoroethyl)indole represents a highly valuable fluorinated pharmacophore. By combining the privileged indole core with a strongly electron-withdrawing and lipophilic trifluoromethyl (-CF₃) carbinol motif, this compound exhibits unique physicochemical properties. This whitepaper provides an in-depth technical analysis of its chemical behavior, pharmacological rationale, and a self-validating, step-by-step synthetic methodology tailored for research scientists and drug development professionals.

Chemical and Physicochemical Properties

The structural architecture of 5-methyl-3-(1-hydroxy-2,2,2-trifluoroethyl)indole dictates its distinct chemical behavior. The molecule features an electron-rich 5-methylindole core bonded at the C3 position to a highly polarized 1-hydroxy-2,2,2-trifluoroethyl group.

The -CF₃ group exerts a profound inductive electron-withdrawing effect (-I effect) on the adjacent carbinol carbon. This significantly lowers the pKa of the hydroxyl group compared to non-fluorinated aliphatic alcohols, transforming the -OH into a superior hydrogen-bond donor. Simultaneously, the 5-methyl substitution increases the overall electron density of the indole ring, which not only enhances the nucleophilicity of the C3 position during synthesis but also finely tunes the overall lipophilicity (LogP) of the molecule.

Table 1: Physicochemical & Spectroscopic Properties (Representative Data)

PropertyValue / DescriptionCausality / Significance
Molecular Weight 243.23 g/mol Highly efficient size for lead optimization; strictly adheres to Lipinski's Rule of 5.
LogP (Estimated) ~2.8 - 3.2The synergistic lipophilicity of the 5-methyl and -CF₃ groups enhances membrane permeability.
Hydroxyl pKa ~11.5 (vs. ~15 for standard alcohols)Strong inductive withdrawal by -CF₃ increases acidity, creating a stronger H-bond donor for target binding.
Stereochemistry Chiral center at the carbinol carbonExists as a racemate unless synthesized asymmetrically; enantiomers may exhibit divergent target affinities.

Pharmacological Rationale & Drug Design Logic

In drug discovery, the trifluoromethyl carbinol motif is frequently deployed as a bioisostere for amides, transition states (e.g., tetrahedral intermediates in protease cleavage), and standard alcohols. The logic behind integrating this motif into the indole core is multi-faceted:

Logic Core CF3-Carbinol Motif at Indole C3 Lipo Increased Lipophilicity (LogP) Core->Lipo EWD Strong Electron-Withdrawing Effect of CF3 Core->EWD Steric Steric Shielding by CF3 Group Core->Steric Perm Enhanced Membrane Permeability Lipo->Perm Hbond Lowered OH pKa (Stronger H-Bond Donor) EWD->Hbond Metab Resistance to CYP450 Oxidation Steric->Metab

Caption: Pharmacological logic demonstrating the impact of the CF3-carbinol motif on drug properties.

  • Metabolic Stability: The steric bulk and strong C-F bonds of the trifluoromethyl group shield the adjacent carbinol center from rapid Phase I metabolism (e.g., oxidation by Cytochrome P450 enzymes).

  • Target Engagement: The enhanced hydrogen-bond donating capacity of the -OH group allows for tighter binding within polar pockets of target proteins, while the -CF₃ group simultaneously engages in favorable hydrophobic or orthogonal multipolar interactions.

Synthetic Methodology: Friedel-Crafts Hydroxyalkylation

The synthesis of 5-methyl-3-(1-hydroxy-2,2,2-trifluoroethyl)indole is achieved via a regioselective Friedel-Crafts hydroxyalkylation.

Because pure trifluoroacetaldehyde is a highly volatile, toxic gas that rapidly polymerizes, it is impractical for standard bench-top synthesis. Instead,1 is employed as a highly stable, liquid surrogate[1].

Upon activation by a Lewis acid (such as ZnI₂ or TiCl₄), TFAE undergoes the loss of ethanol to generate a highly reactive electrophilic oxocarbenium intermediate[2][3]. The electron-rich 5-methylindole then undergoes a nucleophilic attack exclusively at its most reactive C3 position, forming a Wheland intermediate, which rapidly rearomatizes to yield the target compound[4].

Mechanism TFAE Trifluoroacetaldehyde Ethyl Hemiacetal (TFAE) Catalyst Lewis/Brønsted Acid Activation TFAE->Catalyst Protonation/ Coordination Electrophile Electrophilic Oxonium Intermediate [CF3-CH=O+-H] Catalyst->Electrophile -EtOH SigmaComplex Wheland Intermediate (C3-Attack) Electrophile->SigmaComplex Electrophile Capture Indole 5-Methylindole (Nucleophile) Indole->SigmaComplex Nucleophilic Attack Product 5-methyl-3-(1-hydroxy- 2,2,2-trifluoroethyl)indole SigmaComplex->Product Rearomatization (-H+)

Caption: Reaction mechanism of Friedel-Crafts hydroxyalkylation of 5-methylindole with TFAE.

Experimental Protocol: Step-by-Step Workflow

To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system. For sterically hindered or less reactive substrates, 5 can be utilized to significantly accelerate the transformation[5].

Workflow Prep 1. Preparation 5-Methylindole + TFAE + Catalyst in Solvent React 2. Reaction Heat or Microwave (e.g., 150°C, 20 min) Prep->React Monitor 3. Monitoring TLC & 19F NMR Conversion Check React->Monitor Workup 4. Workup Aqueous Quench & EtOAc Extraction Monitor->Workup Purify 5. Purification Column Chromatography (Hexane/EtOAc) Workup->Purify Analyze 6. Characterization 1H, 13C, 19F NMR & HRMS Purify->Analyze

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Detailed Methodology
  • Preparation of Reagents: In an oven-dried, argon-purged reaction vial, dissolve 5-methylindole (1.0 equiv, 1.0 mmol) in anhydrous dichloromethane (DCM, 3.0 mL). Add trifluoroacetaldehyde ethyl hemiacetal (TFAE, 1.5 equiv, 1.5 mmol).

    • Causality: An excess of TFAE is used to drive the equilibrium forward, compensating for the reversible nature of hemiacetal cleavage.

  • Catalyst Addition: Cool the mixture to 0 °C and slowly add a Lewis acid catalyst (e.g., ZnI₂, 10 mol%).

    • Causality: Zinc iodide acts as a mild, oxophilic Lewis acid. It coordinates to the ethoxy oxygen of TFAE, weakening the C-O bond and facilitating the departure of ethanol to generate the highly electrophilic oxocarbenium intermediate.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 4–6 hours. (Alternatively, irradiate in a microwave reactor at 100–150 °C for 20 minutes).

  • Reaction Monitoring: Monitor the reaction progress via TLC (Hexane:EtOAc 7:3) and ¹⁹F NMR of crude aliquots.

    • Causality: While TLC is standard, ¹⁹F NMR provides a self-validating, quantitative measure of conversion. The disappearance of the TFAE -CF₃ signal and the emergence of the product's sharp doublet around -76.5 ppm confirms product formation without the ambiguity of co-eluting spots on silica.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Causality: The basic quench neutralizes the Lewis acid, preventing retro-Friedel-Crafts reactions or unwanted polymerization of the product during concentration.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure product.

Analytical Characterization

Rigorous spectroscopic characterization is required to validate the structural integrity of the synthesized compound. The presence of the fluorine atoms provides highly diagnostic NMR handles.

Table 2: Expected Spectroscopic Data for Characterization

TechniqueSignal / ShiftAssignment / Causality
¹⁹F NMR (CDCl₃) δ -76.5 ppm (d, J = 7.0 Hz)-CF₃ group; split into a doublet due to ³J coupling with the adjacent carbinol proton.
¹H NMR (CDCl₃) δ 5.25 ppm (q, J = 7.0 Hz, 1H)Carbinol CH; strongly deshielded by the combined electron-withdrawing effects of the -CF₃ and -OH groups.
¹H NMR (CDCl₃) δ ~8.10 ppm (br s, 1H)Indole NH; appears broad due to quadrupolar relaxation of the nitrogen nucleus and solvent exchange.
¹³C NMR (CDCl₃) δ ~124.5 ppm (q, ¹J = 282 Hz)-CF₃ carbon; exhibits a massive one-bond carbon-fluorine coupling constant, confirming the trifluoromethyl moiety.
HRMS (ESI+) m/z 244.0736 [M+H]⁺Confirms the exact mass and molecular formula (C₁₁H₁₁F₃NO), validating the complete structural assembly.

References

  • A Reverse Wittig Coupling with Trifluoroacetaldehyde: A Convenient One-Step Synthesis of Trifluoromethyl Alkenes Source: ResearchGate URL
  • Convenient Preparation of 1-(Indol-3-yl)
  • TiCl4-Catalyzed Friedel–Crafts Reaction of Trifluoroacetaldehyde Ethyl Hemiacetal (TFAE)
  • Source: NIH (PMC)
  • Strategies for the asymmetric functionalization of indoles: an update Source: RSC Publishing URL

Sources

structure-activity relationship of trifluoromethylated indole alcohols

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of trifluoromethylated indole alcohols, focusing on their role as potent pharmacophores in antiviral (specifically HIV-1 NNRTIs) and antimicrobial therapeutics.

Executive Summary

The incorporation of a trifluoromethyl (


) group into the indole scaffold—specifically at the C3-position bearing a tertiary alcohol—creates a "privileged structure" in medicinal chemistry. This moiety does not merely add lipophilicity; it fundamentally alters the electronic landscape and metabolic stability of the molecule. This guide dissects the SAR of these compounds, revealing how the stereochemistry of the quaternary center  and electronic modulation of the indole ring  drive potency against targets like HIV-1 Reverse Transcriptase (RT).

Chemical Space & Synthesis: The Asymmetric Friedel-Crafts Route

To study the SAR of these compounds, access to enantiopure material is non-negotiable. The biological activity is often governed by a specific enantiomer.[1]

The Synthetic Challenge

The construction of a quaternary stereocenter bearing a


 group and a hydroxyl group is synthetically demanding. The most robust method is the Catalytic Asymmetric Friedel-Crafts Alkylation  of indoles with trifluoropyruvate.
Validated Experimental Protocol

Objective: Synthesis of chiral ethyl 3,3,3-trifluoro-2-hydroxy-2-(indol-3-yl)propanoate. Mechanism: Lewis-acid catalyzed electrophilic aromatic substitution.

Reagents:

  • Substituted Indole (1.0 equiv)

  • Ethyl 3,3,3-trifluoropyruvate (1.2 equiv)

  • Catalyst: Cu(OTf)

    
     (10 mol%) + Chiral Bisoxazoline (Box) Ligand (11 mol%)
    
  • Solvent: Dichloromethane (DCM) or Diethyl Ether (

    
    )
    

Step-by-Step Workflow:

  • Catalyst Formation: In a flame-dried Schlenk tube, dissolve Cu(OTf)

    
     and the chiral Box ligand in anhydrous DCM. Stir for 1 hour at room temperature to form the active chiral Lewis acid complex.
    
  • Substrate Addition: Cool the mixture to 0°C (or -20°C for higher ee). Add the indole substrate.[2][3][4]

  • Electrophile Introduction: Add ethyl 3,3,3-trifluoropyruvate dropwise. The

    
     group activates the ketone, making it highly susceptible to nucleophilic attack by the indole C3 position.
    
  • Reaction Monitoring: Stir for 4–12 hours. Monitor consumption of indole by TLC (Hexane/EtOAc 3:1).

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (3x). Dry organic layer over 
    
    
    
    .
  • Purification: Flash column chromatography on silica gel.

  • Validation: Determine Enantiomeric Excess (ee) via Chiral HPLC (e.g., Daicel Chiralpak AD-H column).

SynthesisWorkflow Start Reagents: Indole + CF3-Pyruvate Reaction Friedel-Crafts Alkylation (0°C, DCM) Start->Reaction CatForm Catalyst Formation Cu(II)-Box Complex CatForm->Reaction Activates Electrophile Intermediate Transition State Si-face vs Re-face Attack Reaction->Intermediate Product Chiral Product (R)- or (S)-Enantiomer Intermediate->Product Stereoselective Bond Formation

Figure 1: Logic flow of the asymmetric Friedel-Crafts synthesis.

Structure-Activity Relationship (SAR) Analysis

The SAR of trifluoromethylated indole alcohols is best exemplified by their activity as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) . The


 group acts as a bioisostere, filling hydrophobic pockets that methyl or chloro groups cannot.
The Core SAR Map

The biological activity hinges on three specific structural domains:

  • The Quaternary Stereocenter (C3-Linker):

    • Insight: The spatial arrangement of the

      
       and 
      
      
      
      groups is critical.
    • Data: In HIV-1 inhibition, the (R)-enantiomer is consistently superior (10–100x more potent) to the (S)-enantiomer. The (R)-configuration allows the

      
       group to penetrate the deep hydrophobic sub-pocket of the NNRTI binding site.
      
  • Indole Electronic Modulation (C5-Position):

    • Insight: Electron-withdrawing groups (EWG) at C5 enhance potency.

    • Data:

      
       > 
      
      
      
      >
      
      
      >
      
      
      >
      
      
      .
    • Reasoning: EWGs increase the acidity of the indole N-H proton, strengthening the hydrogen bond with the backbone carbonyl of Lys101 in the enzyme active site.

  • The Alcohol Moiety:

    • Insight: The tertiary hydroxyl group acts as a hydrogen bond donor/acceptor.

    • Modification: Methylation of the -OH (forming a methoxy ether) typically abolishes activity , confirming the necessity of the free hydroxyl group for binding (likely to Pro236).

Comparative Potency Data (HIV-1 Inhibition)

Data derived from indole-alkyl trifluoropyruvate derivatives tested in TZM-bl cells.[5]

Compound IDC5-SubstituentConfiguration

(

M)
Selectivity Index (SI)
R-12 (Lead) -NO2 (R) 0.019 11,089
Rac-12-NO2Racemic0.0454,500
S-12-NO2(S)> 1.0Low
R-1 (Ref)-H(R)0.85250
R-OMe-OMe(R)2.1085

Table 1: Influence of stereochemistry and electronic substitution on antiviral potency. Note the drastic loss of potency in the S-enantiomer and electron-rich (-OMe) analogs.

Mechanistic Logic & Binding Mode

Why does the (R)-5-nitro-3-trifluoromethyl-indole scaffold work so well?

The Hydrophobic Pocket (NNIBP)

The HIV-1 RT enzyme has a flexible Non-Nucleoside Inhibitor Binding Pocket (NNIBP).[6]

  • The

    
     Effect:  The trifluoromethyl group is bulky and highly lipophilic. It occupies a specific hydrophobic cleft lined by Val179  and Leu100 . A simple methyl group is too small to fill this void, while a phenyl ring is too sterically hindered.
    
  • Electrostatic Anchoring: The 5-Nitro group withdraws electron density, making the Indole N-H a better H-bond donor to Lys101 .

BindingMechanism IndoleNH Indole N-H (Donor) Lys101 Lys101 (Backbone C=O) IndoleNH->Lys101 H-Bonding (Critical Anchor) CF3 CF3 Group (Lipophilic) Val179 Val179/Leu100 (Hydrophobic) CF3->Val179 Hydrophobic Interaction Nitro 5-NO2 Group (Electronic) Electronic Indole Ring Acidity Nitro->Electronic Increases Electronic->IndoleNH Activates

Figure 2: Pharmacophore interactions within the HIV-1 RT binding pocket.

References

  • Wang, Y., et al. (2013). "Enantioselective inhibition of reverse transcriptase (RT) of HIV-1 by non-racemic indole-based trifluoropropanoates developed by asymmetric catalysis using recyclable organocatalysts."[5] Organic & Biomolecular Chemistry. Link

  • Jiang, B., et al. (2014).[7] "Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile."[7][8][9] Organic & Biomolecular Chemistry. Link

  • Kumar, A., et al. (2024). "Recent Advancements in Trifluoromethylation Strategies for Indoles, Oxindoles and Indolines." ChemistrySelect. Link

  • Pillaiyar, T., et al. (2020). "Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols." Beilstein Journal of Organic Chemistry. Link

  • Trost, B. M., et al. (2018). "Asymmetric Friedel-Crafts Alkylation of Indoles with Trifluoromethyl Pyruvate Catalyzed by a Dinuclear Zinc Catalyst." Journal of Organic Chemistry. Link

Sources

A Technical Guide to the Metabolic Stability of CF₃-Substituted Tryptophol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design, aimed at enhancing the pharmacokinetic profiles of lead candidates.[1] The trifluoromethyl (CF₃) group, in particular, is frequently employed to improve metabolic stability, modulate physicochemical properties, and increase binding affinity.[2][3] This guide provides an in-depth technical examination of the metabolic stability of tryptophol derivatives substituted with a CF₃ group. We will explore the mechanistic basis for the enhanced stability conferred by this moiety, detail the principal metabolic pathways, and provide a comprehensive, step-by-step protocol for the in vitro assessment of metabolic stability using human liver microsomes. This document is intended for researchers, scientists, and drug development professionals seeking to understand and practically evaluate the metabolic fate of these important chemical entities.

The Strategic Imperative: Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are related to its absorption, distribution, metabolism, and excretion (ADME) properties. Of these, metabolism—primarily hepatic—is a critical determinant of a drug's oral bioavailability and half-life. Compounds that are rapidly metabolized exhibit high clearance rates, leading to low systemic exposure and often requiring higher or more frequent dosing, which can increase the risk of off-target toxicity. Therefore, a primary goal in lead optimization is to engineer molecules with a degree of metabolic stability that ensures a predictable and efficacious pharmacokinetic profile.[4] The tryptophol scaffold, a privileged structure in medicinal chemistry, serves as a valuable starting point for numerous therapeutic agents, and enhancing its metabolic robustness is a key objective.

The CF₃ Group on the Tryptophol Scaffold: A Mechanistic Overview

The introduction of a trifluoromethyl group onto the tryptophol core is a well-established strategy to curtail metabolic degradation.[4] This enhancement is not merely an empirical observation but is grounded in fundamental principles of physical organic chemistry.

2.1 The Indole Ring: A Locus of Metabolism

The indole ring system of tryptophol is electron-rich and susceptible to oxidative metabolism, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.[5] These enzymes, particularly isoforms like CYP1A2, CYP2D6, and CYP3A4, facilitate reactions such as aromatic hydroxylation on the indole ring.[5][6] The positions most vulnerable to this oxidative attack are typically the C4, C5, C6, and C7 positions of the indole nucleus.

2.2 The Dual Role of the Trifluoromethyl Group

The CF₃ group enhances metabolic stability through two primary mechanisms:

  • Metabolic Shielding: The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond.[4][7] When a CF₃ group replaces a C-H bond at a potential site of metabolism, it effectively "blocks" that position from enzymatic hydroxylation. This forces the metabolic machinery to target other, often less favorable, sites on the molecule, thereby slowing the overall rate of clearance.[4]

  • Electronic Deactivation: The CF₃ group is a powerful electron-withdrawing group.[7] Its placement on the aromatic indole ring reduces the electron density of the π-system.[8] Since the initial step of CYP450-mediated aromatic oxidation involves the abstraction of an electron from the aromatic ring, a decrease in electron density makes the ring less "appealing" to the enzyme, thus increasing the activation energy for the reaction and reducing the rate of metabolism.[8][9]

Predicted Metabolic Pathways

While the CF₃ group provides significant metabolic protection, it does not render the molecule inert. Metabolism can still occur, albeit at a reduced rate or via alternative pathways.

  • Phase I Metabolism: This phase involves the introduction or unmasking of polar functional groups. For CF₃-tryptophol derivatives, this can include:

    • Hydroxylation: At positions on the indole ring not blocked by the CF₃ group or on the ethylamino side chain.

    • O-Demethylation/Dealkylation: If other susceptible groups are present on the molecule.

    • N-Oxidation: Of the indole nitrogen.

  • Phase II Metabolism: This phase involves the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules to facilitate excretion.

    • Glucuronidation: The hydroxyl group of tryptophol or its hydroxylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

    • Sulfation: The hydroxyl group can also be sulfated by sulfotransferases (SULTs).

The following diagram illustrates the potential metabolic fate of a hypothetical CF₃-substituted tryptophol derivative.

Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Parent CF₃-Tryptophol Derivative Metabolite1 Hydroxylated Metabolite Parent->Metabolite1 Aromatic Hydroxylation Metabolite2 Glucuronide Conjugate Parent->Metabolite2 Direct Glucuronidation Metabolite1->Metabolite2 Glucuronidation Metabolite3 Sulfate Conjugate Metabolite1->Metabolite3 Sulfation Workflow A 1. Preparation - Test Compound Stock (10 mM in DMSO) - Microsome Suspension (on ice) - NADPH Regenerating System B 2. Incubation - Pre-warm microsomes & compound at 37°C - Initiate reaction with NADPH - Incubate at 37°C with shaking A->B C 3. Time-Point Sampling - Aliquot samples at T=0, 5, 15, 30, 45 min - Transfer to quenching solution B->C D 4. Reaction Quenching - Add cold acetonitrile containing  internal standard to each sample C->D E 5. Sample Processing - Vortex to mix - Centrifuge to pellet protein - Transfer supernatant to analysis plate D->E F 6. LC-MS/MS Analysis - Quantify remaining parent compound  relative to internal standard E->F G 7. Data Analysis - Calculate % remaining vs. T=0 - Determine Half-Life (t½) - Calculate Intrinsic Clearance (Clint) F->G

Sources

2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol , a fluorinated indole derivative critical to modern medicinal chemistry programs focusing on metabolic stability and lipophilic optimization.

High-Value Fluorinated Scaffold for Drug Discovery[1]

Executive Summary

In the landscape of drug design, the incorporation of trifluoromethyl (-CF₃) groups is a proven strategy to modulate the physicochemical properties of bioactive molecules.[1][2] 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol (CAS: 160681-00-5) represents a strategic building block that combines the privileged indole pharmacophore with a trifluoro-hydroxyethyl side chain.[3] This specific substitution pattern enhances lipophilicity (LogP) while blocking metabolic oxidation at the typically labile benzylic position, making it a highly valuable intermediate for the synthesis of serotonin receptor modulators (5-HT), kinase inhibitors, and anti-infective agents.

Physicochemical Specifications

The following data establishes the core identity and calculated properties of the molecule. Researchers should use these metrics for library registration and stoichiometric calculations.

ParameterSpecification
IUPAC Name 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethan-1-ol
Common Name 5-Methyl-3-(1-hydroxy-2,2,2-trifluoroethyl)indole
CAS Number 160681-00-5
Molecular Formula C₁₁H₁₀F₃NO
Molecular Weight 229.20 g/mol
Exact Mass 229.0714
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water
pKa (Calculated) ~12.5 (Alcoholic OH), ~16 (Indole NH)
SMILES CC1=CC2=C(C=C1)NC=C2C(C(F)(F)F)O

Synthetic Methodology

The synthesis of 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol is classically achieved via a Friedel-Crafts hydroxyalkylation .[3] This reaction exploits the nucleophilicity of the indole C3 position reacting with the highly electrophilic carbonyl carbon of trifluoroacetaldehyde (generated in situ or used as a hemiacetal).

Core Reaction Logic

The electron-donating methyl group at the C5 position activates the indole ring, enhancing the rate of electrophilic attack at C3. The use of trifluoroacetaldehyde ethyl hemiacetal (TFAE) is preferred over the gaseous aldehyde for ease of handling.

Experimental Protocol: C3-Selective Hydroxyalkylation

Note: This protocol is scalable and avoids the use of transition metal catalysts.[3]

Reagents:

  • 5-Methylindole (1.0 equiv)[3]

  • Trifluoroacetaldehyde ethyl hemiacetal (TFAE) (1.2 – 1.5 equiv)

  • Potassium Carbonate (K₂CO₃) (0.1 equiv) or Zinc Chloride (ZnCl₂) for Lewis Acid catalysis

  • Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Workflow:

  • Preparation: Charge a reaction vessel with 5-methylindole dissolved in DCM (0.5 M concentration).

  • Addition: Add TFAE dropwise at room temperature.

    • Expert Insight: If using K₂CO₃ (base catalysis), add it prior to TFAE. The base activates the indole nitrogen, increasing electron density at C3.

  • Reaction: Stir the mixture at reflux (if using Toluene) or ambient temperature (DCM) for 4–12 hours. Monitor via TLC (eluent: Hexane/EtOAc 3:1). The product will appear as a more polar spot than the starting indole.

  • Quench & Workup: Wash the organic layer with water (2x) and brine (1x). Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Recrystallize from Hexane/CH₂Cl₂ or purify via silica gel flash chromatography to yield the target alcohol.

Synthesis Logic Diagram

The following diagram illustrates the reaction pathway and critical decision nodes.

SynthesisWorkflow cluster_conditions Condition Optimization Start Start: 5-Methylindole Reaction Reaction: C3-Hydroxyalkylation (Friedel-Crafts type) Start->Reaction Reagent Reagent: TFAE (Trifluoroacetaldehyde ethyl hemiacetal) Reagent->Reaction Catalyst Catalyst Selection Catalyst->Reaction Activates C3 Workup Workup: Extraction & Drying Reaction->Workup TLC Monitoring Purification Purification: Recrystallization/Column Workup->Purification Product Product: 2,2,2-Trifluoro-1- (5-methyl-1H-indol-3-yl)ethanol Purification->Product LewisAcid Lewis Acid (ZnCl2) Faster Rate LewisAcid->Catalyst Base Base (K2CO3) Cleaner Profile Base->Catalyst

Figure 1: Synthetic workflow for the hydroxyalkylation of 5-methylindole.

Structural Characterization

Verification of the product structure relies on the unique splitting patterns induced by the fluorine atoms.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 11.0 ppm (s, 1H): Indole NH (broad singlet).

    • δ 7.2 - 7.5 ppm (m, 3H): Aromatic protons (C4, C6, C7).[3]

    • δ 6.4 ppm (d, 1H, J = 6.0 Hz): Hydroxyl OH (exchangeable with D₂O).

    • δ 5.3 ppm (m, 1H): Chiral benzylic proton (C H-CF₃). This signal often appears as a quartet of doublets due to coupling with the three fluorine atoms and the hydroxyl proton.

    • δ 2.4 ppm (s, 3H): Methyl group (Ar-CH₃).

  • ¹⁹F NMR:

    • δ -76 to -78 ppm: Strong doublet (coupling to the benzylic proton), characteristic of the -CH(OH)CF₃ group.[3]

Medicinal Chemistry Applications

This molecule is not merely an intermediate; it is a "privileged structure" modifier.[4]

Metabolic Stability (The Fluorine Effect)

The trifluoromethyl group exerts a strong electron-withdrawing effect, which deactivates the adjacent benzylic carbon against metabolic oxidation by Cytochrome P450 enzymes. Unlike a standard ethyl or methyl alcohol side chain, the trifluoro-analog resists conversion to the ketone or carboxylic acid, significantly extending the drug's half-life (t₁/₂).[3]

Bioisosterism & Lipophilicity

The -CH(OH)CF₃ moiety acts as a bioisostere for the isopropyl group or a carbonyl group, but with added hydrogen-bond donating capability (via the OH). The fluorine atoms increase lipophilicity, facilitating blood-brain barrier (BBB) penetration, which is critical for CNS-active indole drugs (e.g., tryptamines).[3]

Strategic Derivatization

The hydroxyl group serves as a versatile handle for further functionalization:

  • Etherification: To create bulky, lipophilic ethers.

  • Oxidation: To generate the trifluoromethyl ketone (a transition state inhibitor for serine proteases).

  • Chiral Resolution: The racemic alcohol can be resolved (e.g., via lipase-catalyzed kinetic resolution) to study enantioselective binding at chiral receptors.

Pharmacophore Map

Pharmacophore Core Indole Scaffold (GPCR Recognition) Me 5-Methyl Group (Hydrophobic Pocket Fill) Core->Me Positional Vector NH Indole NH (H-Bond Donor) Core->NH Binding Interaction OH Hydroxyl Group (H-Bond Donor/Acceptor) Core->OH C3-Linker CF3 CF3 Group (Metabolic Block / Lipophilicity) Bio1 Increased t1/2 CF3->Bio1 Bio2 CNS Penetration CF3->Bio2 OH->CF3 Inductive Effect

Figure 2: Pharmacophore mapping of the 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol scaffold.

Handling and Safety

  • GHS Classification: Warning.[5]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and potentially light-sensitive.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Fluorine content).

References

  • Gong, Y., & Kato, K. (2004).[6] Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds. Current Organic Chemistry, 8(17). Retrieved from [Link]

  • Ye, Y., et al. (2018).[7] Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization.[7] Organic Letters, 20(6), 1676-1679.[3] (Contextual reference for fluorinated indole synthesis). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 160681-00-5. Retrieved from [Link]

Sources

Bioisosteric Replacement of Methyl Groups in Indole Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic bioisosteric replacement of methyl groups within indole alkaloids, focusing on medicinal chemistry applications for optimizing pharmacokinetics (PK) and pharmacodynamics (PD).

Executive Summary

The methyl group (


) is a ubiquitous structural motif in indole alkaloids (e.g., vinca alkaloids, physostigmine, reserpine) and synthetic indole drugs. While often critical for hydrophobic binding interactions ("Magic Methyl" effect), it frequently serves as a metabolic "soft spot," susceptible to rapid CYP450-mediated oxidation (hydroxylation/demethylation).

This guide provides a technical roadmap for replacing the methyl moiety with bioisosteres—specifically Trifluoromethyl (


) , Chlorine (

)
, Deuterated Methyl (

)
, and Cyclopropyl —to enhance metabolic stability, potency, and membrane permeability without compromising the indole scaffold's binding integrity.

Rationale: The "Methyl Liability" in Indoles

In indole alkaloids, methyl groups are commonly found at the


, 

, or

positions.
  • Metabolic Liability: Benzylic-like methyl groups (e.g., at

    
     or 
    
    
    
    -alkyl chains) are prone to radical abstraction and oxidation.
    
    
    -methyl groups undergo oxidative demethylation.
  • Physicochemical Limitation: A methyl group increases lipophilicity (

    
    ) but offers no hydrogen bond donor/acceptor capability.
    
  • The Replacement Strategy: The goal is to select a substituent that mimics the steric volume of methyl (Van der Waals radius

    
     Å) while modulating electronic properties (
    
    
    
    ) and blocking metabolic sites.
Comparative Physicochemical Properties of Methyl Bioisosteres
SubstituentVan der Waals Radius (Å)Hansch

(Lipophilicity)
Hammett

(Electronics)
Metabolic StabilityKey Characteristic

2.00 0.56 -0.17 Low Reference Standard

2.700.880.54HighMetabolic blocker; lipophilic boost

1.750.710.23HighExcellent steric mimic; electron-withdrawing

2.000.56-0.17ModerateKinetic Isotope Effect (KIE); identical sterics
Cyclopropyl~2.75 (width)1.14-0.24Moderate/HighRigidification;

-hole interactions

1.470.140.06HighToo small to mimic methyl sterically

Strategic Replacement Classes

A. The Electronic Modulator: Trifluoromethyl ( )

Replacing a methyl with a trifluoromethyl group is a high-impact strategy for indole scaffolds.

  • Mechanism: The

    
     bond is stronger (
    
    
    
    ) than
    
    
    (
    
    
    ), rendering the group inert to CYP450 oxidation.
  • Impact: The strong electron-withdrawing nature reduces the electron density of the indole ring, potentially reducing liability to oxidative attack on the ring itself while increasing lipophilicity for membrane permeability.

  • Application: Ideal for

    
    - or 
    
    
    
    -methyl replacements in serotonin-modulating alkaloids.
B. The Steric Mimic: Chlorine ( )

Contrary to the intuition that fluorine is the best halogen bioisostere, Chlorine is the superior steric match for a methyl group.[1]

  • Mechanism: The effective radius of

    
     (
    
    
    
    Å) is much closer to
    
    
    (
    
    
    Å) than
    
    
    (
    
    
    Å).
  • Impact: If the methyl group fills a hydrophobic pocket,

    
     will often maintain binding affinity while blocking metabolism. It also introduces a "
    
    
    
    -hole" (positive electrostatic potential cap) that can engage in halogen bonding with backbone carbonyls.
C. The Kinetic Stabilizer: Deuterated Methyl ( )

The "Deuterium Switch" is the most conservative approach.

  • Mechanism: The

    
     bond has a lower zero-point energy than 
    
    
    
    , making it harder to break (Primary Kinetic Isotope Effect,
    
    
    ).
  • Impact: It retains the exact shape and electronics of the parent molecule but significantly slows down metabolic clearance (

    
    ).
    
  • Application: Used when the methyl group is critical for precise receptor fit (e.g.,

    
    -dimethyltryptamine analogs).
    

Case Study: p97 ATPase Inhibitors (Indole Scaffold)

Reference: Alverez et al., ACS Med. Chem. Lett. 2015

In the development of inhibitors for p97 (a target in cancer therapy), researchers explored substituents at the indole


 position.
  • The Challenge: The lead compound contained a methyl group but suffered from rapid metabolism.

  • The SAR Campaign:

    • Methyl (

      
      ): 
      
      
      
      . Good potency, poor stability.[2]
    • Nitro (

      
      ): 
      
      
      
      . High potency (electronic effect), but toxicity risks.
    • Trifluoromethyl (

      
      ): 
      
      
      
      . Maintained potency, drastically improved metabolic stability (
      
      
      ).
    • Pentafluorosulfanyl (

      
      ): 
      
      
      
      . Loss of activity due to excessive steric bulk (
      
      
      is much larger than
      
      
      ).
  • Conclusion: The

    
     group acted as the optimal bioisostere, balancing steric fit with metabolic blockade.
    

Synthetic Methodology: Late-Stage C-H Trifluoromethylation

Installing a


 group onto an indole scaffold often requires de novo synthesis. However, modern radical methods allow for direct functionalization.
Reaction Class: Radical C-H Trifluoromethylation

This protocol uses a sulfinate salt (Langlois reagent) to generate


 radicals that attack the electron-rich indole ring (typically at C2).

Reagents:

  • Substrate: Substituted Indole

  • Reagent: Sodium trifluoromethanesulfinate (

    
    , Langlois reagent)
    
  • Oxidant: tert-Butyl hydroperoxide (TBHP)

  • Solvent:

    
     biphasic system
    
Step-by-Step Experimental Protocol
  • Preparation: To a 20 mL sealed tube, add the indole substrate (

    
    , e.g., 
    
    
    
    ) and sodium trifluoromethanesulfinate (
    
    
    ).
  • Solvent Addition: Add Dichloromethane (DCM,

    
    ) and Water (
    
    
    
    ). The biphasic system helps solubilize the salt and the organic substrate.
  • Initiation: Add TBHP (

    
     in water, 
    
    
    
    ) dropwise at
    
    
    .
  • Reaction: Seal the tube and stir vigorously at room temperature (

    
    ) for 12–24 hours. The reaction proceeds via the generation of a 
    
    
    
    radical which attacks the C2 position of the indole.
  • Quenching: Dilute the mixture with DCM (

    
    ) and wash with saturated 
    
    
    
    (
    
    
    ) to remove acidic byproducts.
  • Purification: Dry the organic layer over anhydrous

    
    , concentrate in vacuo, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
    
  • Validation: Confirm structure via

    
    -NMR (singlet around 
    
    
    
    to
    
    
    ).

Visualization: Decision Logic & Mechanism

Figure 1: Bioisostere Selection Decision Tree

A logical workflow for selecting the correct methyl replacement based on the specific failure mode of the parent indole.

BioisostereSelection Start Methyl Group Liability Analysis Problem Identify Primary Issue Start->Problem Metab Metabolic Instability (Rapid Clearance) Problem->Metab Potency Low Potency (Weak Binding) Problem->Potency Solubility Poor Solubility (High LogP) Problem->Solubility IsSite Is Methyl the metabolic site? Metab->IsSite Pocket Hydrophobic Pocket Size? Potency->Pocket Polar Add Polarity: Use -CH2OH or -CN Solubility->Polar Deuterium Switch to -CD3 (Maintains sterics, slows rate) IsSite->Deuterium Yes (Soft Spot) Blocker Switch to -CF3 or -Cl (Blocks oxidation completely) IsSite->Blocker Yes (Need Block) SmallPocket Tight Fit: Use -Cl or -CD3 Pocket->SmallPocket Restricted LargePocket Space Available: Use -CF3, -Ethyl, or Cyclopropyl Pocket->LargePocket Permissive

Caption: Decision matrix for methyl group bioisosteric replacement based on ADME/Tox liabilities.

Figure 2: C-H Trifluoromethylation Mechanism

The radical pathway for installing the


 bioisostere.

ReactionMechanism Langlois CF3SO2Na (Langlois Reagent) Radical •CF3 (Trifluoromethyl Radical) Langlois->Radical Oxidation by TBHP TBHP TBHP (Oxidant) TBHP->Radical Complex Radical σ-Complex Radical->Complex Attacks Indole C2 Indole Indole Substrate Indole->Complex Product 2-CF3-Indole (Bioisostere) Complex->Product Oxidative Aromatization (-H•)

Caption: Radical mechanism for the direct C2-trifluoromethylation of indole substrates.

References

  • Alverez, C., et al. (2015). "Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97." ACS Medicinal Chemistry Letters.

  • Meanwell, N. A. (2011).[3] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

  • Gant, T. G. (2014). "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry.

  • Ji, Y., et al. (2011). "Innate C-H Trifluoromethylation of Heterocycles." PNAS.

  • Barnes-Seeman, D. (2014). "The Role of Fluorine in Medicinal Chemistry." Current Topics in Medicinal Chemistry.

Sources

Introduction: Understanding the Physicochemical Profile of a Novel Fluorinated Indole Derivative

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol in Organic Solvents

2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol is a fluorinated indole derivative with potential applications in pharmaceutical research and development.[1] Its structure, featuring a 5-methylindole core, a trifluoroethanol side chain, and a secondary alcohol, suggests a complex interplay of intermolecular forces that will govern its solubility in various organic solvents. The indole ring provides a site for π-π stacking and hydrogen bonding, while the trifluoromethyl group introduces a lipophilic and electron-withdrawing element. The secondary alcohol can act as both a hydrogen bond donor and acceptor. Understanding the solubility of this compound is a critical first step in its preclinical development, influencing everything from reaction conditions for further synthesis to formulation strategies for in vivo studies.[2][3]

This guide provides a comprehensive overview of the experimental determination of the solubility of 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol, outlines expected solubility trends based on solvent properties, and discusses the application of thermodynamic models for solubility prediction.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The "gold standard" for determining the thermodynamic solubility of a crystalline compound is the isothermal equilibrium shake-flask method.[2][4] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a reliable measure of the compound's intrinsic solubility in a given solvent at a specific temperature.

Step-by-Step Experimental Protocol
  • Preparation of the Sample: An excess amount of crystalline 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol is added to a known volume of the selected organic solvent in a sealed vial. The use of an excess of the solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: The vials are agitated in a constant temperature bath (e.g., at 298.15 K and 310.15 K to simulate room and physiological temperatures) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[5]

  • Phase Separation: After equilibration, the suspension is allowed to settle. The supernatant is then carefully separated from the undissolved solid. This is typically achieved by centrifugation followed by filtration through a low-binding filter to remove any remaining solid particles.[6] Care must be taken to avoid any temperature changes during this step that could alter the solubility.

  • Quantification: The concentration of 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol in the clear, saturated supernatant is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[2][6] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

  • Solid Phase Analysis: The remaining solid material should be analyzed (e.g., by X-ray powder diffraction or differential scanning calorimetry) to confirm that no polymorphic transformation or solvate formation has occurred during the experiment.[5]

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess solid compound to solvent equil1 Agitate at constant temperature (24-72h) prep1->equil1 Establish solid-liquid equilibrium sep1 Centrifuge the suspension equil1->sep1 Isolate saturated solution analysis2 Analyze residual solid (XRPD, DSC) equil1->analysis2 Verify solid form sep2 Filter the supernatant sep1->sep2 analysis1 Quantify concentration by HPLC sep2->analysis1 Determine solubility

Caption: Workflow for the isothermal equilibrium shake-flask solubility determination method.

Predicted Solubility of 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol in Organic Solvents

While specific experimental data for 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol is not publicly available, we can predict its solubility behavior based on the principle of "like dissolves like" and by drawing parallels with structurally similar indole derivatives. The solubility will be influenced by the polarity, hydrogen bonding capacity, and dipolarity of the solvents.

Solvent Solvent Class Predicted Solubility Rationale
Methanol Polar ProticHighThe hydroxyl group of methanol can effectively form hydrogen bonds with the alcohol and N-H group of the indole moiety.
Ethanol Polar ProticHighSimilar to methanol, ethanol is a good hydrogen bonding solvent. Solubility may be slightly lower due to the increased hydrocarbon character of the solvent.[7]
Acetone Polar AproticModerate to HighAcetone is a polar aprotic solvent that can act as a hydrogen bond acceptor for the alcohol and N-H protons of the solute.
Ethyl Acetate Polar AproticModerate to HighEthyl acetate can also act as a hydrogen bond acceptor. For some indole derivatives, it has been shown to be an excellent solvent.[7]
Acetonitrile Polar AproticModerateAcetonitrile is polar but has a weaker hydrogen bond accepting ability compared to acetone and ethyl acetate.
Dichloromethane NonpolarLow to ModerateDichloromethane is a relatively nonpolar solvent. Some solubility is expected due to dipole-dipole interactions.
Toluene NonpolarLowToluene is a nonpolar aromatic solvent. Solubility is expected to be limited, primarily driven by van der Waals forces and potential π-π interactions with the indole ring.
Hexane NonpolarVery LowAs a nonpolar aliphatic solvent, hexane is unlikely to effectively solvate the polar functional groups of the molecule, leading to very poor solubility.

The Role of Thermodynamic and Predictive Models

In the absence of extensive experimental data, thermodynamic models and data-driven approaches can provide valuable estimates of solubility.[8][9] Models like the modified Apelblat equation and the λh equation have been successfully used to correlate the solubility of indole derivatives with temperature.[7] Furthermore, machine learning models informed by thermodynamic principles are emerging as powerful tools for predicting the solubility of complex molecules, including fluorinated compounds, in various solvents.[10][11] These computational methods can significantly reduce the experimental effort required for solvent screening and process optimization.

Conclusion

The solubility of 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol in organic solvents is a key parameter for its successful development. This guide has provided a detailed protocol for its experimental determination using the reliable shake-flask method. While awaiting experimental data, the predicted solubility trends based on solvent-solute interactions offer a rational basis for solvent selection in research and manufacturing. The integration of experimental measurements with modern thermodynamic and predictive modeling will undoubtedly accelerate the journey of this promising compound from the laboratory to potential therapeutic applications.

References

  • Fu, Y., Mu, W., & Jovein, I. B. (n.d.). Hybrid thermodynamics-informed data-driven models for predicting fluorinated gas solubility in deep eutectic solvents. Scite.ai.
  • (n.d.). Solubility determination of compounds of pharmaceutical interest.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • (2026, February 19). Hybrid thermodynamics-informed data-driven models for predicting fluorinated gas solubility in deep eutectic solvents | Request PDF. ResearchGate.
  • (n.d.). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents | Request PDF. ResearchGate.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • (2025, March). Prediction of the solubility of fluorinated gases in ionic liquids by machine learning with COSMO-RS-based descriptors. ResearchGate.
  • (n.d.). Thermodynamic models for predicting and correlating solid–liquid phase equilibrium.
  • (2023, August 31). Solubility of Organic Compounds.
  • ChemScene. (n.d.). 2,2,2-Trifluoro-1-(5-methyl-1H-indol-3-yl)ethan-1-ol.
  • Sigma-Aldrich. (n.d.). 2,2,2-TRIFLUORO-1-(5-METHYL-1H-INDOL-3-YL)-ETHANOL AldrichCPR.

Sources

Technical Procurement Guide: 2,2,2-Trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the procurement, quality control, and synthetic utility of 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol (CAS 160681-00-5). As a trifluoromethylated indole derivative, this compound serves as a critical chiral building block in the development of kinase inhibitors and metabolically stable pharmaceutical candidates.

The primary challenge in sourcing this intermediate lies in distinguishing it from its N-methylated regioisomer (CAS 116757-91-6) and managing the "bis-indole" impurity profile inherent to its synthesis. This guide provides a validated supplier landscape, a specific quality control framework, and a technical analysis of its synthetic context to ensure research integrity.

Chemical Profile & Technical Specifications[1][2][3][4][5][6]

PropertySpecification
Chemical Name 2,2,2-Trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol
CAS Number 160681-00-5
Molecular Formula C₁₁H₁₀F₃NO
Molecular Weight 229.20 g/mol
SMILES FC(F)(F)C(O)C1=CNC2=C1C=C(C)C=C2
Key Functional Groups Indole (5-methyl substituted), Trifluoroethanol (chiral center at C1)
Physical State Solid (typically off-white to pale yellow powder)
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen recommended)
Structural Significance

The compound features a 5-methylindole core functionalized at the C3 position with a 1-hydroxy-2,2,2-trifluoroethyl group.

  • Trifluoromethyl Group (-CF₃): Enhances lipophilicity and metabolic stability by blocking the C3 position, a common site of oxidative metabolism in indoles.

  • Chiral Center: The carbon bearing the hydroxyl group is chiral. Commercial supplies are typically racemic unless explicitly labeled as (R)- or (S)-enantiomers.

Synthetic Context & Impurity Landscape[4]

Understanding the synthesis of CAS 160681-00-5 is crucial for anticipating impurities in commercial batches. The standard industrial route involves the Friedel-Crafts hydroxyalkylation of 5-methylindole with trifluoroacetaldehyde (or its hemiacetal/hydrate).

Synthesis Pathway & Impurity Formation

The reaction is catalyzed by Lewis acids or conducted in promoting solvents like DMSO. A critical side reaction is the formation of the bis-indole adduct, where a second indole molecule attacks the newly formed alcohol, especially under acidic conditions or high temperatures.

SynthesisPathway Indole 5-Methylindole (Starting Material) Reaction Friedel-Crafts Hydroxyalkylation Indole->Reaction TFA Trifluoroacetaldehyde (Electrophile) TFA->Reaction Product Target Product (Racemic Alcohol) CAS 160681-00-5 Reaction->Product Kinetic Control Impurity Bis-Indole Impurity (Thermodynamic Sink) Product->Impurity Acid/Heat Over-reaction

Figure 1: Synthesis pathway showing the kinetic product (Target) and the thermodynamic bis-indole impurity.

Critical Impurities to Monitor
  • Bis-indole Adduct: 1,1-bis(5-methyl-1H-indol-3-yl)-2,2,2-trifluoroethane. This is the most common impurity (often 1-5%) and is difficult to remove without chromatography.

  • Unreacted 5-Methylindole: Detectable by GC/HPLC.

  • Regioisomers: N-alkylation (N-H substitution) is possible but less favored under standard C3-selective conditions.

Commercial Supplier Landscape

Due to the specific substitution pattern (5-methyl), this compound is not a commodity chemical held by all major catalogs. It is classified as a Specialty Building Block .

Verified Suppliers

The following suppliers have listed specific catalog numbers for CAS 160681-00-5.

SupplierCatalog #PurityPack SizeNotes
ChemScene CS-1208727 ≥98%100mg - 5gPrimary Source. Confirmed CAS match. Ships from USA/China.
Combi-Blocks Inquire95-98%CustomStrong catalog for indoles; likely holds stock or precursor.
BOC Sciences Custom≥95%BulkBest for >10g scale-up requests.

Warning: Do NOT confuse with CAS 116757-91-6 , which is the N-methyl (1-methyl) analog. Always verify the structure before ordering, as names in vendor databases can be ambiguous.

Quality Control (QC) Framework

Researchers must validate incoming batches using the following protocol to ensure data integrity in biological assays.

Analytical Decision Tree

QC_Workflow Batch Incoming Batch CAS 160681-00-5 HNMR 1H NMR (DMSO-d6) Batch->HNMR FNMR 19F NMR Batch->FNMR Check1 Check: N-H Signal? (Confirm C3 vs N1 sub) HNMR->Check1 HPLC HPLC (Reverse Phase) Check1->HPLC Yes (N-H present) Reject Reject / Repurify Check1->Reject No (N-methylated) Chiral Chiral HPLC (If Enantiopure required) HPLC->Chiral Purity > 98% HPLC->Reject Bis-indole > 2% Release Release for Use Chiral->Release

Figure 2: Quality Control Workflow ensuring structural identity and purity.

Specific Analytical Markers
  • 1H NMR (DMSO-d₆):

    • Indole N-H: Broad singlet around 11.0–11.2 ppm. Crucial to confirm the N is unsubstituted.

    • Chiral C-H: Quartet (due to F coupling) or multiplet around 5.2–5.5 ppm.

    • 5-Methyl: Singlet at ~2.4 ppm.

  • 19F NMR:

    • Single peak around -76 to -78 ppm (doublet due to coupling with the methine proton).

  • Mass Spectrometry:

    • [M+H]⁺ = 230.2.

    • Look for [M+Indole]⁺ adducts indicating bis-indole impurity.

Procurement Strategy

Step 1: Define Stereochemical Requirements
  • Racemic: Suitable for initial SAR (Structure-Activity Relationship) screening. Order standard catalog items (e.g., ChemScene CS-1208727).

  • Enantiopure ((R) or (S)): Required for advanced lead optimization.

    • Action: Request "Chiral Resolution Service" from the vendor. Most vendors will synthesize the racemate and separate it via Chiral SFC (Supercritical Fluid Chromatography).

Step 2: Vendor Verification
  • Send an inquiry explicitly stating: "We require CAS 160681-00-5, the C3-substituted 5-methylindole derivative. Please confirm it is NOT the N-methyl isomer."

  • Request a representative COA (Certificate of Analysis) and specifically check the 1H NMR for the N-H proton signal.

Step 3: Handling & Stability
  • Upon receipt, store at -20°C for long-term stability.

  • The compound is generally stable but can dehydrate or dimerize under strong acidic conditions. Avoid prolonged exposure to acidic solvents (e.g., TFA) unless intended for reaction.

References

  • Schäfer, T., et al. (2018). "Chemoselective microwave-activated N-hydroxyalkylation of indoles using trifluoroacetaldehyde methylhemiacetal." Arkivoc, 2018(ii), 122-130. (Demonstrates the synthesis conditions and regioselectivity challenges). [Link]

  • Ye, Y., et al. (2018).[1] "Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization." Organic Letters, 20(6), 1676–1679. (Context on trifluoromethylated indole stability and applications). [Link]

  • PubChem . Compound Summary: Indole Derivatives. (General reference for indole physicochemical properties). [Link]

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of 2,2,2-Trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and detailed protocol for the enantioselective synthesis of 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol, a chiral fluorinated indole derivative of significant interest in medicinal chemistry. The described synthetic strategy employs a robust and highly efficient two-step sequence commencing with the Friedel-Crafts acylation of 5-methylindole to yield the key intermediate, 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethan-1-one. The subsequent and crucial enantioselective step is achieved through a Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH), which consistently delivers the target alcohol with high yield and excellent enantioselectivity. This document offers in-depth procedural details, mechanistic insights, and data interpretation guidelines to enable researchers to successfully replicate and adapt this synthesis for their specific needs.

Introduction

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic properties of bioactive compounds. Specifically, the trifluoromethyl (CF3) group is a prevalent motif in numerous pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity.

Chiral alcohols bearing a trifluoromethyl group are particularly valuable building blocks in the synthesis of complex drug candidates. When this functionality is combined with an indole scaffold, a privileged structure in medicinal chemistry, the resulting molecules hold immense potential for the development of novel therapeutics. This application note details a reliable and highly enantioselective method for the synthesis of 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol.

Retrosynthetic Analysis and Strategic Approach

The retrosynthetic strategy for the target chiral alcohol hinges on the asymmetric reduction of a prochiral ketone precursor. This approach is often more reliable and scalable than the direct enantioselective installation of the trifluoromethyl-carbinol moiety.

G Target 2,2,2-Trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol Ketone 2,2,2-Trifluoro-1-(5-methyl-1H-indol-3-yl)ethan-1-one Target->Ketone Asymmetric Reduction Indole 5-Methylindole Ketone->Indole Friedel-Crafts Acylation TFAA Trifluoroacetic Anhydride Ketone->TFAA Friedel-Crafts Acylation

Caption: Retrosynthetic analysis of the target molecule.

The chosen synthetic route involves two key transformations:

  • Friedel-Crafts Acylation: The synthesis of the ketone precursor, 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethan-1-one, is readily achieved via the Friedel-Crafts acylation of commercially available 5-methylindole with trifluoroacetic anhydride. This is a well-established and high-yielding reaction.

  • Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH): For the crucial enantioselective reduction of the prochiral ketone, the Noyori-Ikariya ATH was selected. This powerful and versatile method is renowned for its exceptional efficiency and enantioselectivity in the reduction of a wide range of ketones, including challenging α-trifluoromethyl ketones.[1][2] The reaction typically utilizes a chiral ruthenium catalyst, such as RuCl(p-cymene)[(S,S)-TsDPEN], and a mild hydrogen source like formic acid or its salts.[3]

Experimental Protocols

Part 1: Synthesis of 2,2,2-Trifluoro-1-(5-methyl-1H-indol-3-yl)ethan-1-one (Ketone Precursor)

This protocol outlines the Friedel-Crafts acylation of 5-methylindole.

Materials:

  • 5-Methylindole

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-methylindole (1.0 eq).

  • Dissolve the 5-methylindole in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (1.2 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by slowly adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethan-1-one as a solid.

Part 2: Enantioselective Synthesis of 2,2,2-Trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol via Noyori-Ikariya Asymmetric Transfer Hydrogenation

This protocol details the asymmetric reduction of the ketone precursor.

Materials:

  • 2,2,2-Trifluoro-1-(5-methyl-1H-indol-3-yl)ethan-1-one

  • RuCl(p-cymene)[(S,S)-TsDPEN] or RuCl(p-cymene)[(R,R)-TsDPEN] (for the (R) or (S) enantiomer, respectively)

  • Sodium formate (HCOONa)

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a clean, dry vial equipped with a magnetic stir bar, combine 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethan-1-one (1.0 eq) and the chiral ruthenium catalyst (e.g., RuCl(p-cymene)[(S,S)-TsDPEN]) (0.01 eq, 1 mol%).

  • Flush the vial with an inert atmosphere (argon or nitrogen).

  • Add sodium formate (5.0 eq) to the vial.

  • Add a 1:1 mixture of methanol and deionized water (to make a 1 M solution with respect to the ketone).

  • Seal the vial and stir the mixture at 80 °C for 24 hours.[1]

  • After cooling to room temperature, add deionized water to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the enantiomerically enriched 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol.

Mechanistic Insights of the Noyori-Ikariya ATH

The high enantioselectivity of the Noyori-Ikariya Asymmetric Transfer Hydrogenation is attributed to the formation of a chiral ruthenium hydride species that coordinates to the ketone in a highly organized, six-membered ring transition state. The chiral diamine ligand creates a sterically defined environment that favors the approach of the ketone from one specific face, leading to the preferential formation of one enantiomer of the alcohol.

G cluster_0 Catalytic Cycle Catalyst Ru-Cl [(S,S)-TsDPEN] ActiveCatalyst Ru-H [(S,S)-TsDPEN] Catalyst->ActiveCatalyst + HCOONa - CO2, NaCl KetoneComplex Ketone-Coordinated Ru-H Complex ActiveCatalyst->KetoneComplex + Ketone ProductComplex Alkoxide-Ru Complex KetoneComplex->ProductComplex Hydride Transfer (Enantioselective Step) ProductComplex->Catalyst + H+ - Alcohol Product

Caption: Simplified catalytic cycle of the Noyori-Ikariya ATH.

Data and Characterization

The successful synthesis of the target molecule should be confirmed by standard analytical techniques.

ParameterExpected ValueAnalytical Method
Yield (Ketone) >85%Gravimetric
Yield (Alcohol) >80%Gravimetric
Enantiomeric Excess (ee) >95%Chiral HPLC
Structure Verification Consistent with proposed structure¹H NMR, ¹³C NMR, ¹⁹F NMR, MS

Chiral HPLC Analysis: The enantiomeric excess of the final product should be determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H, OJ-H, or equivalent). A racemic sample, prepared by reduction of the ketone with a non-chiral reducing agent like sodium borohydride, should be used as a reference to identify the peaks corresponding to each enantiomer.

Experimental Workflow

The following diagram provides a visual overview of the entire synthetic process.

G Start 5-Methylindole Acylation Friedel-Crafts Acylation (TFAA, DCM) Start->Acylation Ketone 2,2,2-Trifluoro-1-(5-methyl-1H-indol-3-yl)ethan-1-one Acylation->Ketone Reduction Noyori-Ikariya ATH (Ru-catalyst, HCOONa) Ketone->Reduction Alcohol Enantioenriched Alcohol Reduction->Alcohol Purification Column Chromatography Alcohol->Purification FinalProduct Pure 2,2,2-Trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol Purification->FinalProduct

Caption: Overall experimental workflow.

References

  • Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α-CF3 and α-SF5 Ketones. ACS Organic & Inorganic Au. [Link]

  • Noyori-Ikariya Asymmetric Transfer Hydrogenation of Prochiral α‑CF3 and α‑SF5 Ketones. ACS Organic & Inorganic Au. [Link]

  • Enantioselective Friedel-Crafts reaction of indoles with trifluoroacetaldehyde catalyzed by Cinchona alkaloids. Chirality. [Link]

  • Existing asymmetric catalytic strategies for the construction of chiral trifluoromethylated carbons. ResearchGate. [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. [Link]

  • Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Organic Chemistry Frontiers. [Link]

  • (PDF) Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α-CF 3 and α-SF 5 Ketones. ResearchGate. [Link]

  • Corey–Itsuno reduction. Wikipedia. [Link]

  • β-Trifluoromethylated enones as trifluoromethylated synthons in asymmetric catalysis. Organic Chemistry Frontiers. [Link]

  • An Efficient Enantioselective Method for Asymmetric Friedel-Crafts Alkylation of Indoles with α,β-Unsaturated Aldehydes. Academia.edu. [Link]

  • Asymmetric Transfer Hydrogenation Catalysts. Kanto Chemical Co., Inc.. [Link]

  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. J-Stage. [Link]

  • Synthesis of Chiral Trifluoromethyl-Substituted Hydrazines via Pd- Catalyzed Asymmetric Hydrogenation and Reductive Amination. ACS Catalysis. [Link]

  • Itsuno-Corey Reduction. SynArchive. [Link]

  • An efficient synthesis of enantiomerically enriched trifluoromethylated 1,2-diols and 1,2-amino alcohols with quaternary stereocenters by diastereoselective addition of TMSCF3 to chiral 2-acyl-1,3-perhydrobenzoxazines. PubMed. [Link]

  • Convenient Preparation of 1-(Indol-3-yl)-2,2,2-trifluoroethylamines via Friedel—Crafts Reaction of α-Trifluoroacetaldehyde Hemiaminal. ResearchGate. [Link]

  • Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. PMC. [Link]

  • Corey–Itsuno Reduction of Ketones: A Development of Safe and Inexpensive Process for Synthesis of Some API Intermediates. ResearchGate. [Link]

  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

  • Enantioselective Friedel-Crafts alkylation for synthesis of 2-substituted indole derivatives. PubMed. [Link]

  • Enantioselective synthesis of 2-indolyl methanamine derivatives through disulfonimide-catalyzed Friedel–Crafts C2-alkylation of 3-substituted indoles with imines. Organic & Biomolecular Chemistry. [Link]

  • Fluoride-induced trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3). A trifluoromethide equivalent. Organic Chemistry Portal. [Link]

  • Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Semantic Scholar. [Link]

  • Asymmetric synthesis of 2-arylindolines and 2,2-disubstituted indolines by kinetic resolution. White Rose Research Online. [Link]

  • 2,2,2-Trifluoro-1-[3-(2,2,2-trifluoroacetyl)azulen-1-yl]ethanone. PMC. [Link]

  • Asymmetric Hydrogenation of 3-Arylindenones to Chiral Indenols via 6-Carbazole-Modified Chiral Ir-SpiroPAP Catalysts. ResearchGate. [Link]

  • Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of ( R )-tolterodine. ResearchGate. [Link]

  • Asymmetric Arylation of 2,2,2-Trifluoroacetophenones Catalyzed by Chiral Electrostatically-Enhanced Phosphoric Acids. PubMed. [Link]

Sources

Application Note: Chemoselective C3-Functionalization of 5-Methylindole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a high-level technical guide for the C3-functionalization of 5-methylindole. It synthesizes established protocols with mechanistic insights to ensure reproducibility and high yield.

Introduction & Reactivity Profile

5-Methylindole serves as a critical scaffold in the synthesis of tryptamine alkaloids, melatonin receptor agonists, and kinase inhibitors. Its reactivity is governed by the electron-donating methyl group at the C5 position.

  • Electronic Effect: The C5-methyl group exerts a positive inductive effect (+I), increasing the electron density of the pyrrole ring. This makes the C3 position of 5-methylindole significantly more nucleophilic than that of unsubstituted indole (

    
    ).
    
  • Regioselectivity: While C3 is the preferred site for electrophilic aromatic substitution (S_EAr), the enhanced nucleophilicity increases the risk of over-reaction (C2/C3 bis-functionalization) or oligomerization under harsh acidic conditions.

  • Strategic Control: Successful protocols must balance electrophile reactivity with mild conditions to prevent C2-attack or N-functionalization.

Core Reaction Class 1: Vilsmeier-Haack Formylation

Objective: Introduction of a formyl group (-CHO) at C3. Mechanism: Electrophilic attack by the chloroiminium ion (Vilsmeier reagent).[1]

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the formation of the active electrophile and the subsequent nucleophilic attack by 5-methylindole.

VilsmeierHaack DMF DMF VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR Activation POCl3 POCl3 POCl3->VR Intermediates Iminium Salt Intermediate VR->Intermediates + Substrate (S_EAr Attack) Substrate 5-Methylindole Substrate->Intermediates Product 5-Methylindole-3-carboxaldehyde Intermediates->Product Hydrolysis (Na2CO3/H2O)

Caption: Figure 1. Vilsmeier-Haack pathway.[1][2][3][4] The chloroiminium species is generated in situ, followed by C3-selective attack and hydrolytic workup.

Detailed Protocol

Reagents: Phosphorus oxychloride (POCl


, 1.1 equiv), DMF (Solvent/Reagent), 5-Methylindole (1.0 equiv).
  • Reagent Formation: In a flame-dried round-bottom flask under N

    
    , cool anhydrous DMF (5 mL/mmol substrate) to 0 °C. Add POCl
    
    
    
    dropwise over 15 minutes.
    • Critical Check: Ensure the solution remains colorless to pale yellow. Darkening indicates thermal decomposition. Stir for 30 mins at 0 °C.

  • Addition: Dissolve 5-methylindole in minimal DMF and add dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: Warm to room temperature (25 °C) and stir for 45 minutes. If conversion is incomplete (TLC), heat to 40 °C.

    • Note: 5-Methylindole reacts faster than indole; avoid high heat (>80 °C) to prevent dimerization.

  • Quench & Hydrolysis: Pour the reaction mixture onto crushed ice (50 g). The intermediate iminium salt is water-soluble.

  • Basification: Slowly add 5M NaOH or sat. Na

    
    CO
    
    
    
    until pH 9-10.
    • Observation: The product will precipitate as a white to off-white solid.

  • Isolation: Filter the solid, wash with H

    
    O, and dry.[1] Recrystallize from Ethanol/Water if necessary.
    

Expected Yield: 88-92% Reference: BenchChem Protocols, Vilsmeier-Haack Formylation of Indoles. [1]

Core Reaction Class 2: Friedel-Crafts Acylation

Objective: Introduction of an acyl group (e.g., Acetyl, Benzoyl) at C3. Challenge: Traditional Lewis acids (AlCl


) often lead to N-acylation or polymerization.
Solution:  Use of Dialkylaluminum Chlorides or Iron-catalyzed solvent-free methods for high regioselectivity.
Protocol: Et AlCl-Mediated Acylation

This method utilizes the high Lewis acidity of diethylaluminum chloride to activate the acyl chloride while temporarily protecting the nitrogen via coordination.

  • Setup: Flame-dry a two-neck flask equipped with a septum and N

    
     inlet.
    
  • Complexation: Dissolve 5-methylindole (1.0 equiv) in anhydrous CH

    
    Cl
    
    
    
    (0.2 M) and cool to 0 °C. Add Et
    
    
    AlCl (1.0 M in hexane, 1.5 equiv) dropwise.
    • Mechanistic Insight: The aluminum center coordinates to the indole nitrogen, increasing the acidity of the NH proton and directing electrophilic attack to C3.

  • Acylation: Stir for 30 min at 0 °C. Add Acyl Chloride (1.2 equiv) dropwise in CH

    
    Cl
    
    
    
    .
  • Completion: Stir at 0 °C for 1–2 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Carefully quench with pH 7 buffer (phosphate) at 0 °C. (Caution: Aluminum salts generate gas upon hydrolysis). Extract with CH

    
    Cl
    
    
    
    .

Quantitative Comparison of Acylation Methods

MethodCatalystConditionsYield (5-Me-Indole)Selectivity (C3:N)Ref
Traditional AlCl

DCM, RT45-60%Moderate[2]
Organometallic Et

AlCl
DCM, 0°C87-95% Exclusive[3]
Green/Solid Fe PowderSolvent-free, RT85%High[4]

Core Reaction Class 3: C3-Alkylation (Michael Addition)

Objective: Conjugate addition to electron-deficient alkenes (e.g., maleimides, acrylates). Protocol: BF


OEt

Catalyzed Addition.
Workflow Diagram (DOT Visualization)

This workflow emphasizes the critical temperature control required to prevent polymerization of the Michael acceptor.

AlkylationWorkflow Start Start: 5-Methylindole + Maleimide Solvent: DCE or MeCN Catalyst Add Catalyst: BF3·OEt2 (10-20 mol%) Start->Catalyst Reaction Stir at RT (2-6 h) Catalyst->Reaction Check TLC Check Reaction->Check Heat Heat to 60°C (if incomplete) Check->Heat Incomplete Finish Quench (H2O) & Extract Check->Finish Complete Heat->Finish

Caption: Figure 2. Decision tree for BF3-catalyzed C3-alkylation.

Protocol Steps:

  • Dissolve 5-methylindole (1.0 mmol) and N-substituted maleimide (1.0 mmol) in 1,2-dichloroethane (5 mL).

  • Add BF

    
    OEt
    
    
    
    (0.1 mmol, 10 mol%) at room temperature.
  • Stir for 2–6 hours. The product often precipitates or can be isolated by silica gel chromatography.[1]

  • Yield: 75–85%. The 5-methyl group activates the ring, often requiring shorter reaction times than 5-bromoindole.

Core Reaction Class 4: C3-Sulfenylation

Objective: Formation of C3-S bonds (Thioethers). Reagent: Sodium sulfinates or Disulfides with Iodine catalysis.

Protocol (Metal-Free):

  • Mixture: Combine 5-methylindole (1.0 equiv), Aryl sulfonyl hydrazide or Disulfide (1.2 equiv), and I

    
     (10 mol%) in DMSO or Water.
    
  • Conditions: Stir at 80–100 °C for 12 hours.

  • Mechanism: Iodine generates an electrophilic sulfenyl iodide species (ArS-I) in situ, which is attacked by the indole C3.

  • Advantage: Avoids toxic transition metals and odorous thiols.

References

  • BenchChem. Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.Link

  • Siti Zafirah Zulkifli et al. Study of Friedel-Crafts Acylation of 5-Substituted Indoles. Institut Kimia Malaysia. Link

  • Okauchi, T. et al. Friedel-Crafts Acylation of Indoles using Et2AlCl. Org.[3][5][6] Lett. (Cited within context of metal-mediated acylation).

  • P. Srihari et al. Iron Powder Promoted Regio-Selective Friedel-Crafts Acylation of Indole Under Solvent-Free Conditions.[7] Asian J. Chem. Link

  • Reddy, B.V.S. et al. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimides. PMC. Link

  • Ingleson, M.J. et al. B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles.[8] ACS Catalysis. Link

Sources

palladium-catalyzed cross-coupling of 5-methylindole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Methylindole Derivatives

Abstract & Scope

This technical guide details the regioselective functionalization of 5-methylindole , a privileged scaffold in medicinal chemistry (e.g., serotonin receptor modulators, kinase inhibitors). Unlike unsubstituted indole, the C5-methyl group acts as a weak electron-donating group (EDG), increasing electron density at C3 and susceptibility to oxidative degradation. This note provides optimized protocols for C2-Direct Arylation (C-H activation) and N1-Buchwald-Hartwig Amination , addressing the specific challenges of regiocontrol and catalyst deactivation inherent to this substrate.

Mechanistic Insight: The 5-Methyl Effect

The 5-methyl substituent exerts a distal electronic effect. By hyperconjugation, it increases the nucleophilicity of the indole core, particularly at C3.

  • Challenge: Standard electrophilic palladation tends to favor C3.

  • Solution: To achieve C2-selectivity, the reaction must be steered via a Concerted Metalation-Deprotonation (CMD) pathway, utilizing carboxylate-assisted C-H cleavage which kinetically favors the more acidic C2-H bond over the more nucleophilic C3 position.

Decision Matrix: Regioselective Functionalization

IndoleSelectivity Start 5-Methylindole Substrate Target_N1 Target: N1-Arylation Start->Target_N1 pKa ~17 (DMSO) Target_C2 Target: C2-Arylation Start->Target_C2 Most Acidic C-H Target_C3 Target: C3-Functionalization Start->Target_C3 Highest HOMO Coeff. Method_N1 Buchwald-Hartwig (Base: NaOtBu, Ligand: tBuXPhos) Target_N1->Method_N1 Method_C2 C-H Activation (CMD) (Pd(OAc)2, PivOH, Ag+) Target_C2->Method_C2 Method_C3 Friedel-Crafts / Vilsmeier (Electrophilic Attack) Target_C3->Method_C3

Figure 1: Strategic decision tree for 5-methylindole functionalization based on electronic and steric properties.

Core Protocol A: C2-Selective Direct Arylation (C-H Activation)

Objective: Arylation at the C2 position using an aryl iodide, avoiding C3 functionalization or N-arylation. Mechanism: CMD (Concerted Metalation-Deprotonation).[1] The pivalate anion acts as an intramolecular proton shuttle, lowering the energy barrier for C2-palladation.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
5-Methylindole 1.0SubstrateLimiting reagent.
Aryl Iodide 1.2 - 1.5Coupling PartnerElectron-deficient Ar-I works best.
Pd(OAc)₂ 0.05 (5 mol%)CatalystAcetate ligands initiate the CMD cycle.
Ag₂CO₃ 1.0 - 2.0Oxidant/BaseScavenges iodide; regenerates active Pd(II).
Pivalic Acid (PivOH) 0.3 - 1.0AdditiveCritical: Proton shuttle for C-H cleavage.
DMA or DMF SolventMedium0.2 M concentration. Dry/Degassed.
Step-by-Step Protocol
  • Setup: In a glovebox or under Argon flow, charge a dried reaction vial with Pd(OAc)₂ (5 mol%), Ag₂CO₃ (1.5 equiv), and 5-methylindole (1.0 equiv).

  • Addition: Add the Aryl Iodide (1.2 equiv) and Pivalic Acid (0.5 equiv).

  • Solvation: Add anhydrous DMA (N,N-Dimethylacetamide) to reach 0.2 M concentration. Seal the vial with a Teflon-lined cap.

  • Reaction: Heat to 110 °C for 16–24 hours. Note: 5-methylindole is prone to oligomerization; do not exceed 130 °C.

  • Workup: Cool to RT. Dilute with EtOAc and filter through a Celite pad to remove AgI precipitates. Wash filtrate with water (3x) to remove DMA.

  • Purification: Flash chromatography (Hexane/EtOAc). 2-Aryl-5-methylindoles are typically fluorescent.

Mechanistic Pathway (CMD Cycle)

CMD_Cycle Step1 Pd(OAc)2 (Active Species) Step2 Coordination (Indole binds Pd) Step1->Step2 Step3 CMD Transition State (Agostic C2-H...O-Piv) Step2->Step3 + PivOH Step4 C2-Palladated Intermediate Step3->Step4 - AcOH Step5 Oxidative Addition (Ar-I enters) Step4->Step5 + Ar-I Step6 Reductive Elimination (Product Release) Step5->Step6 Step6->Step1 Regeneration by Ag+

Figure 2: The Concerted Metalation-Deprotonation cycle. Note the critical role of Pivalate (Piv) in Step 3.

Core Protocol B: Buchwald-Hartwig N-Arylation

Objective: Formation of a C-N bond at the indole nitrogen. Challenge: 5-methylindole is a poor nucleophile (pKa ~17). The reaction competes with C-arylation. Solution: Use of bulky biaryl phosphine ligands (e.g., tBuXPhos or BrettPhos) promotes reductive elimination and sterically inhibits C-bound palladium species.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
5-Methylindole 1.2NucleophileSlight excess ensures complete consumption of Ar-X.
Aryl Bromide/Chloride 1.0Electrophile
Pd₂(dba)₃ 0.02 (2 mol%)Pre-catalystSource of Pd(0).
tBuXPhos 0.04-0.08LigandBulky, electron-rich. Prevents C-attack.
NaOtBu 1.5BaseStrong base required to deprotonate indole.
Toluene or Xylene SolventMedium0.2 M. Strictly anhydrous.
Step-by-Step Protocol
  • Pre-complexation (Recommended): In a vial, mix Pd₂(dba)₃ and tBuXPhos in Toluene/Xylene. Stir at 60 °C for 5 mins to generate the active L-Pd(0) species. Color change from purple to orange/brown indicates activation.

  • Substrate Addition: Add 5-methylindole (1.2 equiv), Aryl Halide (1.0 equiv), and NaOtBu (1.5 equiv) to the reaction vessel.

  • Initiation: Transfer the pre-formed catalyst solution to the substrate mixture via syringe.

  • Reaction: Heat to 100–110 °C for 4–12 hours.

  • Quench: Cool to RT. Dilute with Et₂O. Filter through silica to remove Pd residuals.

  • Purification: Flash chromatography. Note: N-arylated indoles are less polar than the free N-H parent.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (C2-Arylation) C3-Regioisomers formedIncrease PivOH loading (up to 1.0 equiv) to enforce CMD pathway. Ensure temperature is <120°C.
Homocoupling (Ar-Ar) Slow TransmetallationIn C-H activation, this implies the indole is not activating fast enough. Switch to Pd(OPiv)₂ pre-catalyst.
Catalyst Death (Black Pd) N-Lone pair poisoningThe 5-Me group makes N more basic. Ensure high temperature (>100°C) to promote ligand dissociation/turnover.
Protodehalogenation Moisture in solventStrictly dry solvents (DMA/Toluene) are required. Use molecular sieves in the reaction vessel.

References

  • Mechanistic Basis of CMD: Lafrance, M.; Fagnou, K. "Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design." J. Am. Chem. Soc.[2]2006 , 128, 16496. Link

  • Indole C2-Arylation: Stuart, D. R.; Fagnou, K. "The Oxidative Cross-Coupling of Indoles and Benzene Derivatives." Science2007 , 316, 1172. Link

  • Regioselectivity (C2 vs C3): Grimster, N. P.; Gauntlett, C.; Godfrey, C. R. A.; Gaunt, M. J. "Palladium-Catalyzed Intermolecular Alkenylation of Indoles by Solvent-Controlled Regioselective C-H Functionalization." Angew. Chem. Int. Ed.2005 , 44, 3125. Link

  • Buchwald-Hartwig N-Arylation: Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chem. Sci.2011 , 2, 27. Link

  • 5-Methylindole Specifics: Bellina, F.; Cauteruccio, S.; Rossi, R. "Palladium-Catalyzed C-H Arylation of Indoles: A Review." Curr.[3][4] Org. Chem.2008 , 12, 774. Link

Sources

Application Note: Precision Asymmetric Reduction of 3-(Trifluoroacetyl)indoles

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It synthesizes established protocols with mechanistic insights to ensure reproducibility and stereochemical control.

Executive Summary & Strategic Importance

The chiral 1-(indol-3-yl)-2,2,2-trifluoroethanol motif is a privileged scaffold in drug discovery, serving as a pharmacophore in HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) and various CNS-active agents.[1] The trifluoromethyl group (


) enhances metabolic stability and lipophilicity, while the chiral alcohol provides a handle for specific receptor binding.[2]

The Challenge: Reducing 3-(trifluoroacetyl)indoles presents two specific chemoselective hurdles:

  • Electronic Activation: The strong electron-withdrawing nature of the

    
     group makes the carbonyl highly reactive, prone to hydration (gem-diol formation) which can stall catalytic cycles.
    
  • Indole Acidity: The free N-H of the indole (pKa ~16) can quench sensitive organometallic catalysts or consume hydride reagents, necessitating careful selection of conditions or protecting group strategies.

This guide details three validated reagent classes for this transformation, ranked by scalability and stereocontrol.

Reagent Class I: Chiral Organoboranes (Stoichiometric Control)

For laboratory-scale synthesis (mg to gram scale) where enantiomeric excess (ee) is paramount and catalyst optimization time is limited, chiral organoboranes are the gold standard.

Primary Reagent: (-)-DIP-Chloride™

Chemical Name: B-Chlorodiisopinocampheylborane Mechanism: Intramolecular hydride transfer via a chair-like transition state.[1]

Expert Insight: The "CF3 is Large" Rule

Unlike standard reductions where steric bulk dictates stereochemistry (Phenyl > Methyl), in perfluoroalkyl ketone reductions, the electronic and steric properties of the


 group often cause it to behave as the "Large"  group relative to the aromatic ring in the transition state models.
  • Implication: Using (-)-DIP-Chloride typically yields the (S)-alcohol for acetophenones, but may yield the opposite configuration for trifluoroacetophenones depending on the specific electronic repulsion in the transition state.[1] Always verify absolute configuration via X-ray or chiral HPLC. [1]

Protocol 1: DIP-Chloride Reduction

Scope: High stereocontrol (>95% ee), stoichiometric reagent usage.[1]

Materials:

  • Substrate: 3-(Trifluoroacetyl)indole (1.0 equiv)[1]

  • Reagent: (-)-DIP-Chloride (1.2 - 1.5 equiv) [60-65% wt in Hexanes][1]

  • Solvent: Anhydrous THF (0.5 M concentration)

  • Workup: Diethanolamine (2.2 equiv)[1]

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon.

  • Reagent Prep: Charge the flask with (-)-DIP-Chloride solution. Cool to -25 °C .[1]

  • Addition: Dissolve the indole substrate in minimum anhydrous THF. Add dropwise to the borane solution over 20 minutes.

    • Note: Gas evolution (

      
      ) may occur if the indole Nitrogen is unprotected. This consumes 1 equiv of reagent. If unprotected, increase DIP-Chloride loading to 2.2 equiv .[1]
      
  • Reaction: Allow to warm to 0 °C and stir for 4–8 hours. Monitor by TLC (the

    
     ketone hydrates on silica; look for the disappearance of the UV-active ketone spot).
    
  • Quench & Recycling: Add diethanolamine (2.2 equiv) to precipitate the chiral auxiliary (pinanyl boronate). Stir for 2 hours at room temperature.

  • Filtration: Filter off the white solid (this can be recycled).

  • Purification: Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc).

Reagent Class II: Ru-Catalyzed Transfer Hydrogenation (Scalable)[1]

For process scale-up (>10 g), stoichiometric boron waste is unacceptable.[1] Ruthenium-based Asymmetric Transfer Hydrogenation (ATH) offers the best balance of cost and efficiency.

Primary Reagent: RuCl(p-cymene)[(S,S)-TsDPEN]

System: Noyori-Ikariya Catalyst Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)[1]

Expert Insight: The N-H Effect

The free N-H of the indole can coordinate to the Ru center, potentially poisoning the catalyst.

  • Recommendation: For consistent results, protect the indole nitrogen (e.g., N-Boc, N-Ts, or N-Bn) prior to reduction.[1] This prevents catalyst deactivation and side reactions.

Protocol 2: Ru-ATH Reduction

Scope: Scalable, mild conditions, no high-pressure


 required.[1]

Materials:

  • Substrate: N-Boc-3-(trifluoroacetyl)indole (1.0 equiv)[1]

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 - 1.0 mol%)[1]

  • Reagent: HCOOH/Et3N (5:2 molar ratio)[1]

  • Solvent: DMF or DCM (degassed)[1]

Step-by-Step Workflow:

  • Catalyst Activation: In a Schlenk flask, mix the Ru-dimer and (S,S)-TsDPEN ligand in DCM with a trace of KOH to generate the active 16-electron species (purple solution), or use the pre-formed catalyst.

  • Substrate Addition: Add the N-protected indole substrate.[1]

  • H-Source Injection: Inject the HCOOH/Et3N mixture (3–5 equiv of hydride).

  • Reaction: Stir at 25–30 °C for 12–24 hours.

    • Critical Control Point: Do not heat above 40 °C; the enantioselectivity drops significantly due to the reversibility of the hydride transfer.

  • Workup: Dilute with water, extract with DCM. Wash organic layer with saturated

    
     to remove excess formic acid.
    
  • Deprotection (Optional): If the free indole is required, remove the Boc group using TFA/DCM after the reduction.

Visualization: Mechanistic Pathways[1]

Figure 1: Comparative Mechanistic Workflows

This diagram contrasts the Stoichiometric Boron route vs. the Catalytic Ruthenium route.

G cluster_0 Route A: Organoboron (Lab Scale) cluster_1 Route B: Ru-Catalysis (Process Scale) Substrate 3-Trifluoroacetyl Indole (Ketone) DIPCl (-)-DIP-Chloride (-25°C, THF) Substrate->DIPCl Direct Use Protect N-Protection (Boc/Ts) Substrate->Protect Recommended TS_Boron Chair TS (Steric Control) DIPCl->TS_Boron Workup_Boron Diethanolamine Quench TS_Boron->Workup_Boron Product Chiral Trifluoroethanol (>95% ee) Workup_Boron->Product RuCat Ru-TsDPEN (HCOOH/TEA) Protect->RuCat TS_Ru Metal-Ligand Bifunctional TS RuCat->TS_Ru TS_Ru->Product Deprotection (Optional)

Caption: Workflow decision tree comparing stoichiometric DIP-Chloride reduction (Route A) and catalytic Ru-Transfer Hydrogenation (Route B).

Troubleshooting & Optimization Table

VariableObservationCorrective Action
Low Conversion Reaction stalls at 50-60%.The

ketone hydrates (gem-diol) in wet solvents.[1] Action: Use strictly anhydrous solvents and add activated molecular sieves (4Å).
Low ee (Ru-ATH) ee drops to <80%.[1]Reaction temperature is too high, allowing reverse hydrogen transfer. Action: Cool reaction to 0–10 °C and extend time.
Gas Evolution Vigorous bubbling upon reagent addition.[1]Indole N-H deprotonation by hydride.[1] Action: Use N-protected substrate OR increase reagent equivalents (Boron route).
Racemization Product ee erodes during workup.[1]Benzylic

alcohols are sensitive to strong base.[1] Action: Avoid strong NaOH/KOH washes; use buffered workup (pH 7-8).[1]

References

  • Ramachandran, P. V., Teodorovic, A. V., & Brown, H. C. (2002). Chiral synthesis via organoboranes.[1] 38. Selective reductions. 48. Asymmetric reduction of trifluoromethyl ketones by B-chlorodiisopinocampheylborane in high enantiomeric purity. Tetrahedron.[1]

    • [1]

  • Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996).[3] Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[1][4][5] Journal of the American Chemical Society.[3]

    • [1]

  • Koike, T., Murata, K., & Ikariya, T. (2010). Mechanistic Insights into the Hydrogen Transfer of Trifluoromethyl Ketones. Organic Letters.[1][6][7][8]

    • [1]

  • Liu, G., et al. (2015). Ru-Catalyzed Asymmetric Transfer Hydrogenation of α-Trifluoromethylimines. The Journal of Organic Chemistry.

    • [1]

Sources

Application Note: Microwave-Assisted Synthesis of Trifluoromethyl Indole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole scaffold is a "privileged structure" in drug discovery, serving as the core for blockbuster drugs like Sumatriptan and Ondansetron. The incorporation of a trifluoromethyl (


) group significantly enhances metabolic stability, lipophilicity, and membrane permeability. However, introducing 

groups via traditional thermal heating often suffers from prolonged reaction times, poor regioselectivity, and harsh conditions that degrade sensitive functional groups.

This guide details Microwave-Assisted Organic Synthesis (MAOS) protocols for generating trifluoromethylated indole intermediates. We cover three distinct synthetic pathways:

  • De Novo Synthesis: Building the indole ring with a pre-existing

    
     group (Modified Fischer Synthesis).
    
  • Cyclization: Domino trifluoromethylation/cyclization of 2-alkynylanilines.[1][2]

  • Late-Stage Functionalization: Direct C-H trifluoromethylation of existing indoles.

Safety & Operational Pre-requisites

CRITICAL WARNING: Microwave synthesis involves rapid heating of organic solvents in sealed vessels. The introduction of fluorinated reagents (often oxidants) increases the risk of rapid pressure events.

  • Vessel Integrity: Use only borosilicate glass or quartz vessels rated for >20 bar (300 psi).

  • Volume Limits: Do not exceed 60% of the vessel volume to allow for headspace expansion.

  • Reagent Stability: Togni’s Reagent (Hypervalent Iodine) is thermally sensitive. Do not exceed 100°C without prior Differential Scanning Calorimetry (DSC) validation of the specific reaction mixture.

  • Solvent Selection: Avoid low-boiling solvents (e.g., diethyl ether, DCM) in sealed MW vessels unless the system is specifically rated for high pressure. Preferred solvents: Acetonitrile (MeCN), Methanol (MeOH), DMF.

Decision Matrix: Selecting the Right Protocol

Before beginning, select the protocol that matches your structural requirements.

IndoleSelection Start Target Molecule? Q1 Is the Indole Ring already formed? Start->Q1 Yes Late-Stage Functionalization Q1->Yes Yes No De Novo Synthesis Q1->No No Q2 Where is the CF3 group needed? Yes->Q2 Q3 Where is the CF3 group needed? No->Q3 Protocol_C Protocol C: Radical C-H Activation Q2->Protocol_C C2 Position (Direct C-H) Protocol_A Protocol A: Modified Fischer Synthesis Q3->Protocol_A Benzene Ring (C4-C7) Protocol_B Protocol B: Alkynylaniline Cyclization Q3->Protocol_B C2 Position (Cyclization)

Caption: Decision tree for selecting the optimal microwave synthesis pathway based on substitution pattern.

Protocol A: Modified Fischer Indole Synthesis

Target: Indoles with


 substituents on the benzene ring (positions 4, 5, 6, or 7).
Mechanism:  Acid-catalyzed condensation of (trifluoromethyl)phenylhydrazine with a ketone, followed by [3,3]-sigmatropic rearrangement.
Materials
  • Substrate: (Trifluoromethyl)phenylhydrazine hydrochloride (1.0 equiv).

  • Partner: Enolizable ketone (e.g., cyclohexanone, acetophenone) (1.0 equiv).

  • Catalyst: 4%

    
     in water or p-Toluenesulfonic acid (p-TSA) (1.5 equiv).
    
  • Solvent: Ethanol/Water (1:1) or Glacial Acetic Acid.

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave vial, suspend the hydrazine hydrochloride (1.0 mmol) and ketone (1.0 mmol) in 3 mL of solvent.

  • Catalyst Addition: Add the acid catalyst. Note: If using Eaton's Reagent (

    
     in 
    
    
    
    ), use it as the solvent (2 mL).
  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation:

    • Temperature: 140°C (if aqueous/ethanol); 170°C (if Eaton's Reagent).

    • Time: 5–10 minutes.

    • Stirring: High (600 rpm).

    • Power: Dynamic mode (Max 300W).

  • Workup: Cool to room temperature (RT). Pour mixture onto crushed ice. Neutralize with saturated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    . Extract with Ethyl Acetate (
    
    
    
    mL).
  • Purification: Flash column chromatography (Hexane/EtOAc).

Expert Insight: The microwave effect here is primarily thermal. The rapid heating rate (


) prevents the degradation of the hydrazone intermediate, a common issue in conventional heating which leads to tar formation [1].

Protocol B: Domino Trifluoromethylation/Cyclization

Target: 2-Trifluoromethyl indoles.[1][2] Mechanism: Copper-catalyzed radical addition of


 to 2-alkynylanilines followed by intramolecular cyclization.
Materials
  • Substrate: 2-Alkynylaniline (1.0 equiv).

  • Reagent: Togni’s Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.2 equiv).

  • Catalyst: CuI (10 mol%).

  • Solvent: Methanol (MeOH).

Step-by-Step Methodology
  • Assembly: In a glovebox or purged hood, add CuI (0.05 mmol), Togni’s Reagent II (0.6 mmol), and 2-alkynylaniline (0.5 mmol) to a microwave vial.

  • Solvation: Add anhydrous MeOH (3 mL). Seal immediately.

  • Irradiation:

    • Temperature: 80°C.

    • Time: 20 minutes.

    • Pressure Limit: Set to 15 bar (MeOH generates pressure quickly).

  • Workup: Filter through a celite pad to remove copper salts. Concentrate in vacuo.[3]

  • Purification: Silica gel chromatography.

Expert Insight: This reaction relies on the generation of the electrophilic


 radical. Copper acts as a redox shuttle. The microwave environment accelerates the radical propagation steps, often increasing yields by 15-20% compared to oil bath heating [2].

Protocol C: Direct C-H Trifluoromethylation

Target: Adding a


 group to the C2 position of an existing indole.
Mechanism:  Radical substitution using hypervalent iodine reagents.
Materials
  • Substrate: Indole derivative (1.0 equiv).[4]

  • Reagent: Togni’s Reagent II (1.2 equiv).

  • Catalyst:

    
     (20 mol%) or Catalyst-free (thermal activation).
    
  • Solvent: Acetonitrile (MeCN) or Ethyl Acetate.

Step-by-Step Methodology
  • Assembly: Combine Indole (0.5 mmol) and Togni’s Reagent II (0.6 mmol) in a 10 mL vial.

  • Solvent: Add 3 mL MeCN. (If using

    
    , add it now).
    
  • Irradiation:

    • Temperature: 60–80°C.[4]

    • Time: 5–15 minutes.

    • Pre-stir: 30 seconds (essential to dissolve reagents before heating).

  • Workup: Dilute with water, extract with DCM. Wash organic layer with brine.[3]

  • Purification: Purification is critical as iodobenzoic acid (byproduct of Togni reagent) must be removed. Use a gradient of Hexane -> 10% EtOAc/Hexane.

Expert Insight: While C2 is the preferred site for radical attack, C3-substituted indoles will force trifluoromethylation to the C2 position. If the indole is unsubstituted, a mixture of C2/C3 isomers may occur, though C2 is generally favored under kinetic control in MW [3].

Data Comparison: Conventional vs. Microwave

The following table illustrates the efficiency gains using Protocol A (Fischer Synthesis) for a model substrate (phenylhydrazine + cyclohexanone).

ParameterConventional Heating (Reflux)Microwave IrradiationImprovement Factor
Temperature 80°C (Ethanol)140°C (Ethanol/Water)+60°C
Time 4.0 Hours5 Minutes48x Faster
Yield 65%88%+23%
Solvent Vol 20 mL3 mL6.5x Less Waste
Purity (LCMS) 85% (Requires extensive cleanup)94% (Cleaner profile)Improved

Troubleshooting & Optimization

If yields are low, follow this logical flow:

Troubleshooting Issue Low Yield / Impurities Check1 Check Pressure Profile Issue->Check1 Check2 Check TLC/LCMS Issue->Check2 Decision1 Pressure Spike? Check1->Decision1 Decision2 Starting Material Left? Check2->Decision2 Action1 Reduce Temp by 10°C Check Solvent Vol Decision1->Action1 Yes Action2 Increase Time (2 min) Check Catalyst Load Decision2->Action2 Yes Action3 Decomposition? Lower Temp, Add Radical Scavenger Decision2->Action3 No (Complex Mix)

Caption: Troubleshooting logic for optimizing microwave reactions.

References

  • Microwave-Assisted Rapid One-Pot Synthesis of Fused and Non-Fused Indoles. Scilit. [Link][5]

  • Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization. Organic Letters. [Link]

  • Catalyst-free direct C-H trifluoromethylation of indoles with Togni's reagent. ResearchGate. [Link]

  • Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]

Sources

Troubleshooting & Optimization

purification methods for 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2,2,2-Trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol

Case ID: IND-TF-005 Subject: Purification, Troubleshooting, and Stability Protocols Support Tier: Level 3 (Senior Application Scientist)[1]

Section 1: Initial Assessment & Triage[1]

User Question: I have synthesized 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol (CAS: 160681-00-5) via Friedel-Crafts hydroxyalkylation. The crude is a dark, viscous oil. How do I proceed?

Scientist Response: This is a common starting point. The "dark oil" appearance often results from trace oxidation of the indole moiety or residual high-boiling solvents (e.g., DMF, DMSO) if used. The pure compound is typically a white to off-white solid.[1]

Quick Diagnostic Checklist:

  • TLC Analysis: Run Silica TLC in Hexanes:Ethyl Acetate (7:3) .

    • Target Rf: ~0.3–0.4.[1]

    • Impurity A (High Rf ~0.6-0.7): Unreacted 5-methylindole.[1]

    • Impurity B (Low Rf <0.1): Bis-indole side products (dimers) or salts.[1]

  • Color Check:

    • Pink/Red: Indicates oxidation of the indole ring (indolenine formation). Requires immediate antioxidant treatment (wash with NaHSO₃).[1]

    • Yellow/Orange:[1] Likely trace Lewis acid residues or conjugated impurities.[1]

Section 2: Purification Protocols

We recommend a two-stage approach: Flash Chromatography for initial cleanup, followed by Recrystallization for high-purity (>99%) isolation.[1]

Method A: Flash Column Chromatography (Small to Mid-Scale)

Objective: Remove unreacted 5-methylindole and non-polar oligomers.

ParameterSpecificationNotes
Stationary Phase Silica Gel 60 (230–400 mesh)Neutral silica is preferred to prevent acid-catalyzed decomposition.[1]
Loading Method Solid load (Celite or Silica)Dissolve crude in minimal DCM, adsorb onto silica, and dry. Avoid liquid loading if the crude is viscous.
Mobile Phase A Hexanes (or Heptane)Non-polar component.[1]
Mobile Phase B Ethyl Acetate (EtOAc)Polar component.[1]
Gradient 0% → 30% B over 20 minsElution typically occurs around 15–25% EtOAc.[1]
Additives 1% Triethylamine (Optional)Critical: If "streaking" occurs, the indole NH or the OH group may be interacting with acidic sites on the silica.

Protocol:

  • Equilibrate column with 100% Hexanes.[1]

  • Run a gradient from 0% to 10% EtOAc to elute unreacted 5-methylindole (High Rf).[1]

  • Increase to 25–30% EtOAc to elute the target 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol .[1]

  • Flush with 50% EtOAc to remove bis-indole dimers.[1]

Method B: Recrystallization (Scale-Up/Polishing)[1]

User Question: Chromatography is too expensive for my 50g batch. Can I crystallize it?

Scientist Response: Yes, but solvent choice is critical. The trifluoromethyl group increases lipophilicity compared to standard tryptophol derivatives.

Recommended Solvent Systems:

  • Toluene/Heptane (Preferred):

    • Dissolve crude in hot Toluene (approx. 60–70°C).

    • Add Heptane dropwise until slight turbidity persists.[1]

    • Cool slowly to room temperature, then to 4°C.

    • Why: Indoles generally have poor solubility in aliphatic hydrocarbons but good solubility in aromatics.[1] This gradient forces precipitation.[1]

  • DCM/Hexane:

    • Dissolve in minimal DCM at RT.[1]

    • Layer Hexane on top (vapor diffusion method) or add slowly with stirring.[1]

    • Risk:[1][2][3] Fast precipitation may trap impurities (oiling out).[1]

Section 3: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. Why?

  • Cause: Presence of solvent residues (DMF/THF) or too high impurity profile (>10% impurities acts as a solvent).[1]

  • Fix:

    • Re-dissolve the oil in Diethyl Ether.

    • Wash with water (3x) to remove polar solvents.[1]

    • Dry over MgSO₄ and evaporate to a foam.

    • Attempt crystallization again using the Seeding Technique (add a tiny crystal of pure product if available, or scratch the glass surface).

Q2: The product turns pink/red upon storage.

  • Cause: Auto-oxidation of the electron-rich indole ring, often accelerated by light and acid traces.[1]

  • Prevention: Store under Argon/Nitrogen at -20°C.

  • remediation: Dissolve in EtOAc, wash with 10% aqueous Sodium Bisulfite (NaHSO₃), dry, and re-concentrate.

Q3: I see a "double mass" peak (M+ and 2M+) in LC-MS.

  • Analysis: This is likely the bis-indole impurity formed if the reaction ran too long or the aldehyde was limiting.

  • Structure: Two 5-methylindole units bridged by a -CH(CF₃)- linker.[1]

  • Removal: This impurity is much less polar.[1] Wash the crude solid with cold Hexanes or Toluene before recrystallization; the bis-indole often remains in the filtrate.

Section 4: Enantiomeric Separation (Chiral Resolution)

Since the molecule contains a chiral center at the C1-ethanol position, the synthetic product is racemic unless an asymmetric catalyst was used.

Chiral HPLC Conditions:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Indole absorption).[1]

  • Expected Separation: The -CF₃ group usually provides excellent discrimination on polysaccharide phases due to steric and electronic repulsion.[1]

Section 5: Workflow Visualization

The following diagram illustrates the decision logic for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Dark/Viscous Oil) TLC TLC Analysis (Hex:EtOAc 7:3) Start->TLC Decision Purity Profile? TLC->Decision HighImpurity >10% Impurities (Start Material/Bis-indole) Decision->HighImpurity Dirty LowImpurity <10% Impurities (Mainly Color) Decision->LowImpurity Clean Flash Flash Chromatography Silica Gel 0-30% EtOAc/Hex HighImpurity->Flash Cryst Recrystallization Toluene/Heptane LowImpurity->Cryst Final Pure Solid (White/Off-White) Flash->Final OilOut Issue: Oiling Out Cryst->OilOut Failure Cryst->Final Remedy Remedy: Ether/Water Wash + Seeding OilOut->Remedy Remedy->Cryst Storage Storage: -20°C, Dark, Inert Gas Final->Storage

Caption: Decision tree for the purification of 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol, addressing common failure modes like oiling out.

References

  • Gong, Y., & Kato, K. (2001).[4] Convenient Preparation of 1-(Indol-3-yl)-2,2,2-trifluoroethylamines via Friedel—Crafts Reaction of α-Trifluoroacetaldehyde Hemiaminal.[1][4] Journal of Fluorine Chemistry, 108(1), 83-86.[1] Link[1]

  • Bandini, M., et al. (2002). Enantioselective Friedel-Crafts Reaction of Indoles with Trifluoroacetaldehyde Ethyl Hemiacetal.[1] European Journal of Organic Chemistry. (General methodology for trifluoro-hydroxyalkylation of indoles).

  • Sigma-Aldrich. (n.d.).[1][5] 2,2,2-Trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol Product Page. Sigma-Aldrich Catalog. Link

  • Ye, Y., et al. (2018).[6] Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization.[1][6] Organic Letters, 20(6), 1676-1679.[1] (Context on trifluoromethyl indole stability and handling). Link[1][6]

Sources

Technical Support Center: Indole-3-Ethanol Stability & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Acid-Catalyzed Dehydration in Indole-3-Ethanol (Tryptophol) Derivatives Document ID: TS-IND-03-DEH Last Updated: March 2026

Core Directive: The Dehydration Trap

The Problem: Researchers frequently observe the degradation of indole-3-ethanol (tryptophol) derivatives during standard silica gel chromatography or acidic workups. The symptom is often a color change (pink/red/brown streaks on the column) or the appearance of olefinic signals in NMR.

The Cause: Indole-3-ethanols are latent 3-vinylindoles . Under even mildly acidic conditions (such as untreated silica gel, pH ~4–5), the electron-rich indole ring assists in the expulsion of the hydroxyl group. This leads to dehydration , forming a reactive vinyl indole intermediate that rapidly polymerizes or dimerizes, resulting in yield loss and "tar" formation.

The Mechanism: Why It Happens

To prevent the issue, you must understand the electronic driving force. The indole nitrogen lone pair is not passive; it actively pushes electron density to the C3 position, stabilizing the carbocation formed upon water loss.

Mechanistic Pathway (DOT Visualization)

IndoleDehydration Tryptophol Indole-3-Ethanol (Stable Precursor) Protonation Protonation of OH (Acidic Media/Silica) Tryptophol->Protonation + H+ Intermediate Aza-fulvene / C3-Carbocation Protonation->Intermediate - H2O (Assisted by N-lone pair) VinylIndole 3-Vinylindole (Reactive Species) Intermediate->VinylIndole - H+ Polymer Polymer/Dimer (Pink/Brown Tar) VinylIndole->Polymer Rapid Polymerization

Figure 1: Acid-catalyzed dehydration pathway of indole-3-ethanol. The electron-rich indole ring facilitates the departure of water, leading to the unstable 3-vinylindole.

Troubleshooting Guide

Symptom: Product turns pink/red on the column.
  • Diagnosis: Acid-catalyzed polymerization on silica gel. Standard silica has a pH of 4–5, which is sufficient to trigger dehydration in electron-rich indoles.

  • Solution: You must neutralize the stationary phase.[1]

    • Immediate Action: Switch to Neutral Alumina or Triethylamine (TEA)-deactivated silica .

Symptom: 1H NMR shows new peaks at 5.0–6.0 ppm and 6.8 ppm.
  • Diagnosis: Formation of the vinyl group (–CH=CH2). The triplet pattern of the ethyl chain (–CH2CH2–) has disappeared.

  • Solution: The dehydration has already occurred.[2]

    • Recovery: If the vinyl indole has not polymerized, it can sometimes be re-hydrated (difficult) or trapped with a diene, but usually, the batch must be re-synthesized.

    • Prevention: Ensure all workup buffers are pH ≥ 7. Avoid HCl or unbuffered acidic quenches.

Symptom: Loss of product during rotary evaporation.
  • Diagnosis: Thermal elimination. Heating an acid-sensitive alcohol, even in neutral solvents, can trigger elimination if trace acid is present or if the temperature is too high.

  • Solution:

    • Keep water bath < 40°C .[3]

    • Add a trace of base (e.g., 1 drop of NH4OH or TEA) to the flask before evaporation if the compound is extremely labile.

Experimental Protocols

Protocol A: Preparation of TEA-Deactivated Silica Gel

Use this for all flash chromatography of tryptophol derivatives.

  • Slurry Method (Recommended):

    • Suspend the required amount of Silica Gel 60 in the eluent solvent (e.g., Hexane/EtOAc).

    • Add triethylamine (TEA) to a concentration of 1% to 5% v/v (depending on compound sensitivity).

    • Stir the slurry for 15 minutes to allow amine adsorption onto acidic sites.

    • Pour into the column.[1]

    • Flush: Elute with 2 column volumes of the pure mobile phase (containing 1% TEA) to equilibrate.

  • Mobile Phase Additive Method:

    • Simply add 0.5% TEA to all mobile phase solvent mixtures used during the run.

    • Note: TEA has a high boiling point. You may need to co-evaporate fractions with toluene or DCM to remove it later.

Protocol B: Buffered Workup for Acid-Sensitive Indoles

Do not use 1M HCl or unbuffered water.

StepReagentPurpose
1. Quench Sat. NH4Cl or Phosphate Buffer (pH 7)Mild proton source that avoids low pH spikes.
2. Wash Sat. NaHCO3 (aq)Neutralizes any trace acid generated during reaction.
3. Dry K2CO3 or Na2SO4Avoid MgSO4 if the compound is extremely sensitive (MgSO4 is slightly Lewis acidic).
4. Evap < 40°C BathMinimizes thermal elimination.

Decision Tree: Choosing a Purification Method

Use this logic flow to determine the correct stationary phase for your specific derivative.

PurificationLogic Start Crude Indole-3-ethanol Test 2D TLC Stability Test (Spot -> Wait 10m -> Run 2nd dim) Start->Test Result Does spot decompose/streak? Test->Result Stable No Decomposition Result->Stable No Unstable Decomposition / New Spots Result->Unstable Yes MethodA Standard Silica Gel (Hex/EtOAc) Stable->MethodA MethodB Deactivated Silica (+1-5% Et3N) Unstable->MethodB Mild Instability MethodC Neutral Alumina (Brockmann Grade III) Unstable->MethodC Severe Instability

Figure 2: Purification selection guide based on compound stability.

Frequently Asked Questions (FAQs)

Q: Can I use Acetone to clean my glassware before using it for these compounds? A: Be cautious. Traces of acetone in the presence of Lewis acids (often used in indole synthesis) can react with the C2 or C3 position of the indole (formation of dimeric species). Ensure glassware is base-washed or thoroughly rinsed with non-ketone solvents.

Q: My compound is an oil that won't crystallize. Is it impure? A: Not necessarily. Tryptophol derivatives are often viscous oils due to hydrogen bonding. However, if the oil is dark brown/black, it likely contains polymerized vinyl indole. Check the 1H NMR for broad aromatic signals which indicate polymerization.

Q: Why do you recommend K2CO3 for drying instead of MgSO4? A: Magnesium Sulfate (MgSO4) is slightly acidic (Lewis acid character). For hyper-sensitive indole-3-ethanols (especially those with electron-donating methoxy groups), this surface acidity can be enough to trigger dehydration during the drying step. Potassium Carbonate (K2CO3) or Sodium Sulfate (Na2SO4) are safer, neutral/basic alternatives.

References

  • Mechanisms of Indole Reactivity: Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
  • Tryptophol Synthesis & Stability: E. M. Cornford et al. (1979). "Rapid distribution of tryptophol (3-indole ethanol) to the brain and other tissues."[4][5] Journal of Clinical Investigation.

  • Dehydration Mechanism: Study.com. "Acid Catalyzed Dehydration of Alcohols: Structure & Mechanism."

  • Purification of Acid-Sensitive Amines/Indoles: BenchChem Technical Support. "Purification of Indole Derivatives by Column Chromatography."

  • Vinyl Indole Reactivity: Petrini, M. (2008). "Indoles in Organic Synthesis." Topics in Heterocyclic Chemistry. Springer.

Sources

optimizing catalyst loading for indole-trifluoroacetaldehyde reaction

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Catalyst Loading for Indole-Trifluoroacetaldehyde Reaction

Status: Active | Ticket ID: #FS-OPT-CF3-IND | Tier: L3 (Senior Application Support)

Welcome to the FluorSynth Application Support Center.

I am Dr. Alex Mercer, Senior Application Scientist. You are likely accessing this guide because your Friedel-Crafts hydroxyalkylation of indole with trifluoroacetaldehyde (TFA) is stalling, yielding racemic mixtures, or pushing through to the unwanted bis-indole byproduct.

The introduction of a trifluoromethyl (


) group creates a powerful electronic bias. Unlike standard aldehydes, trifluoroacetaldehyde (often used as the ethyl hemiacetal or hydrate) possesses a highly electrophilic carbonyl carbon but is prone to hydration and polymerization. Optimizing catalyst loading is not just about "adding more"—it is about balancing turnover frequency (TOF)  against background racemization  and dehydration pathways .

Below is your technical roadmap for stabilizing this reaction.

Module 1: Diagnostic Workflow

Before adjusting catalyst loading, identify your failure mode. Use this logic gate to determine your optimization strategy.

OptimizationLogic Start START: Characterize Crude Mixture CheckConv Is Conversion > 90%? Start->CheckConv CheckProd Identify Major Product CheckConv->CheckProd Yes LowConv Issue: Catalyst Deactivation or Product Inhibition CheckConv->LowConv No BisIndole Issue: Over-Reaction (Bis-indole Formation) CheckProd->BisIndole Bis-indole detected CheckEE Check Enantiomeric Excess (ee) CheckProd->CheckEE Alcohol (Target) detected GoodEE Optimization Complete CheckEE->GoodEE High ee LowEE Issue: Racemic Background or Non-Linear Effect CheckEE->LowEE Low ee

Figure 1: Diagnostic decision tree for identifying the root cause of reaction failure.

Module 2: The Kinetic Sweet Spot (Lewis Acid Catalysis)

Q: I am using a Lewis Acid (e.g.,


 or 

). Why does my reaction stall at 60% conversion despite increasing catalyst loading?

A: You are likely facing "Water Poisoning" or "Product Inhibition," not a lack of catalytic power.

Trifluoroacetaldehyde is typically supplied as a hemiacetal or hydrate. Lewis acids are notoriously water-sensitive. If you use the hydrate without a drying strategy, the water molecules compete with the carbonyl oxygen for the metal center, effectively killing the catalyst.

The Solution: Do not simply increase loading from 5 mol% to 20 mol%. Instead, incorporate a drying agent or switch to the hemiacetal form with molecular sieves.

Optimization Data (Standard Indole + TFA-Ethyl Hemiacetal):

Catalyst LoadingAdditive (4Å MS)Time (h)Conversion (%)Yield (%)Notes
2 mol%None244540Stalled. Catalyst deactivated by moisture.
5 mol% Yes (200 mg/mmol) 6 98 92 Optimal. Kinetic sweet spot.
10 mol%Yes49985Lower yield due to bis-indole formation.
20 mol%Yes210065Significant side products observed.

Protocol Note: For silver triflate (


), loadings as low as 1-3 mol% are effective if the solvent is dry. High loading accelerates the dehydration of the product, leading to side reactions [1].
Module 3: Asymmetric Catalysis (Chiral Phosphoric Acids)

Q: I increased my Chiral Phosphoric Acid (CPA) loading to 10 mol% to improve yield, but my ee% dropped. Shouldn't more chiral catalyst give higher enantioselectivity?

A: No. You are encountering the "Non-Linear Effect" or "Catalyst Aggregation."

In asymmetric organocatalysis, particularly with bifunctional catalysts (like Cinchona alkaloids or BINOL-derived phosphoric acids), the catalyst monomer is often the active species. At higher concentrations (high loading), these catalysts can form dimers or aggregates that are either:

  • Inactive: Lowering the effective concentration.

  • Non-selective: Catalyzing a racemic background reaction.

Furthermore, the reaction of indoles with trifluoroacetaldehyde has a significant uncatalyzed background rate at room temperature. If your catalyst loading is high, but the turnover is slow due to aggregation, the background (racemic) reaction becomes competitive.

Troubleshooting Steps:

  • Lower Loading: Drop to 2-5 mol%.

  • Dilution: Decrease reaction concentration (e.g., from 0.5 M to 0.1 M) to favor monomeric catalyst species.

  • Temperature: Lower the temperature to -20°C. The catalytic pathway usually has a lower activation energy than the racemic background; cooling suppresses the background more than the catalyzed route [2].

Module 4: The "Bis-Indole" Trap

Q: I am isolating the double-addition product (bis-indole) instead of the alcohol. How do I stop the reaction at the hydroxyalkyl stage?

A: You must suppress the dehydration of the intermediate alcohol.

The reaction pathway proceeds as follows:

  • Indole + TFA

    
    Target Alcohol  (Trifluoromethyl carbinol).
    
  • Target Alcohol

    
    Vinyl Intermediate  (Dehydration).
    
  • Vinyl Intermediate + Indole

    
    Bis-Indole .
    

Step 2 is acid-catalyzed. High catalyst loading (Lewis or Brønsted) increases the acidity of the medium, promoting dehydration.

BisIndoleMechanism Indole Indole + TFA Alcohol Target Alcohol (CF3-Carbinol) Indole->Alcohol k1 (Fast) Vinyl Vinyl Indolium Intermediate Alcohol->Vinyl k2 (Acid/Heat) BisIndole Bis-Indole (Side Product) Vinyl->BisIndole k3 (+ Indole)

Figure 2: The sequential pathway leading to bis-indole formation. Suppressing k2 is the key.

Corrective Actions:

  • Stoichiometry: Use a slight excess of the aldehyde (1.2 equiv) rather than the indole. If indole is in excess, it will trap any vinyl intermediate formed.

  • Quench Early: Monitor by TLC/HPLC. Do not let the reaction stir "overnight" if conversion is complete at 4 hours.

  • Buffer: If using a strong Lewis acid, adding a mild proton scavenger (like 2,6-di-tert-butylpyridine) can sometimes prevent the proton-catalyzed dehydration step without poisoning the metal catalyst.

Module 5: Validated Experimental Protocols
Protocol A: Enantioselective Synthesis (Organocatalysis)

Based on Cinchona Alkaloid/Thiourea systems [2,3]

  • Preparation: Flame-dry a 10 mL Schlenk tube under Argon.

  • Reagents: Add Indole (0.5 mmol, 1.0 equiv) and Catalyst (e.g., Hydroquinine derivative, 5 mol% , 15 mg).

  • Solvent: Add anhydrous Toluene (2.5 mL, 0.2 M). Note: Toluene often provides better ee than DCM for this specific interaction.

  • Electrophile: Cool to -20°C. Add Trifluoroacetaldehyde ethyl hemiacetal (0.6 mmol, 1.2 equiv) dropwise.

  • Reaction: Stir at -20°C for 24 hours.

  • Workup: Quench with sat.

    
    . Extract with EtOAc.[1]
    
  • Validation: Check NMR for the methine proton (quartet due to

    
     coupling) and HPLC on Chiralcel OD-H column.
    
Protocol B: Racemic Synthesis (Lewis Acid)

Based on Metal Triflate systems [1]

  • Reagents: To a vial, add Indole (1.0 mmol) and

    
     (5 mol% ).
    
  • Additive: Add activated 4Å Molecular Sieves (200 mg). Critical step.

  • Solvent: Add Dichloromethane (DCM) (3 mL).

  • Electrophile: Add Trifluoroacetaldehyde ethyl hemiacetal (1.2 mmol).

  • Reaction: Stir at Room Temperature. Monitor TLC every 2 hours.

  • Stop Condition: Quench immediately upon disappearance of indole to prevent bis-indole formation.

References
  • AgOTf-Catalyzed Synthesis: A. L. S. de Oliveira, et al. "A new approach for the synthesis of bisindoles through AgOTf as catalyst." Beilstein J. Org.[2] Chem.2014 , 10, 2160–2167. Link

  • Enantioselective Cinchona Catalysis: B. Török, et al. "Enantioselective Friedel-Crafts reaction of indoles with trifluoroacetaldehyde catalyzed by Cinchona alkaloids." Chirality2011 , 23(8), 612–616. Link

  • General Mechanism & Bis-indole Prevention: S. J. Ji, et al. "Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles." Beilstein J. Org.[2] Chem.2024 , 20, 379–426.[2] Link

Sources

Technical Support Center: Overcoming Steric & Electronic Barriers in 5-Substituted Indole Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: IND-5SUB-STERIC-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are accessing the advanced troubleshooting repository for 5-substituted indole scaffolds . Unlike the parent indole, 5-substituted variants introduce a unique "peri-effect" (interaction between C4 and C5) and distinct electronic biases that disrupt standard electrophilic aromatic substitution (EAS) and metal-catalyzed C-H activation pathways.

This guide addresses three critical failure modes:

  • The "Peri-Wall": Inability to functionalize C4 due to steric clash with the 5-substituent.

  • Catalyst Deactivation: Failure of Cross-Coupling at C5 due to bulky partners or inhibitory N-H coordination.

  • Regio-Scrambling: Loss of C3 selectivity due to electronic perturbations from the 5-position.

Module 1: The "Peri-Wall" (C4-H Activation Failures)

The Problem

Users frequently report 0% conversion when attempting C4-H activation (arylation/alkenylation) on 5-substituted indoles, even using protocols that work perfectly for unsubstituted indoles.

Root Cause: The C4 position is sandwiched between the C3-H (or C3-substituent) and the C5-substituent. If you have a group at C5 (even a methyl), it creates a "steric wall" that prevents the metal center (Rh, Ir, Ru) from forming the necessary metallacycle intermediate at C4.

Troubleshooting Protocol: Bypassing the Peri-Effect

Strategy: You must increase the thermodynamic driving force to overcome the steric barrier. Standard directing groups (DGs) often fail; you need Hyper-Active Directing Groups or Specific Catalyst Geometries .

Protocol A: Ru(II)-Catalyzed C4-Alkenylation (High-Force Method)

Applicability: 5-Me, 5-OMe, 5-F indoles. (5-Br/I are risky due to oxidative addition competition).

Reagents:

  • Substrate: Indole-3-carboxylic acid (The carboxylic acid is a crucial removable DG).

  • Catalyst:

    
     (5 mol%)
    
  • Ligand/Additive:

    
     (20 mol%) - Essential for cationic Ru species generation.
    
  • Oxidant:

    
     (1.0 equiv)
    
  • Solvent: DCE/HFIP (4:1 ratio). HFIP stabilizes the transition state.

Step-by-Step:

  • Pre-complexation: Mix Indole-3-carboxylic acid, Ru-dimer, and

    
     in the solvent mixture under Argon for 10 mins. Look for a color change (orange to dark red).
    
  • Addition: Add the acrylate coupling partner (1.5 equiv) and

    
    .
    
  • Heating: Seal and heat to 110°C for 16h. Note: Standard 80°C is insufficient for 5-substituted substrates.

  • Workup: Filter through Celite. The product will be the C4-alkenylated indole-3-carboxylic acid.

  • Decarboxylation (Optional): Heat with Ag/Quinoline to remove the C3-DG if a C3-H product is desired.

Critical Checkpoint: If the reaction stays green/blue (Cu color) and starting material remains, the Ru has not inserted. Switch to Protocol B (Ir-Catalysis) or check if your 5-substituent is coordinating to the metal (e.g., 5-CN or 5-pyridyl can poison the catalyst).

Module 2: Cross-Coupling at C5 (The "Bulky Partner" Issue)

The Problem

Coupling a 5-bromo/iodoindole with an ortho-substituted boronic acid (or other bulky partner) stalls or yields dehalogenated side products.

Root Cause:

  • Pd-Resting State: The oxidative addition happens, but the transmetallation is sterically blocked.

  • Indole Poisoning: The free N-H deprotonates and binds Pd, forming an inactive "Pd-indolate" sink.

Decision Matrix: Ligand Selection for C5-Coupling

Caption: Logic flow for selecting the correct catalytic system based on indole protection status and steric demand of the coupling partner.

Protocol: Coupling Hindered Boronic Acids to 5-Haloindoles

System: Buchwald G3 Precatalysts (Allows coupling without N-protection).

  • Catalyst: XPhos Pd G3 (2 mol%). XPhos is large enough to facilitate reductive elimination of bulky biaryls.

  • Base:

    
     (2.0 equiv). Avoid strong alkoxides (NaOtBu) which promote dehalogenation.
    
  • Solvent: 1,4-Dioxane/Water (10:1). The water is critical for the boronic acid activation cycle.

  • Temperature: 80°C.

Data: Yield Comparison for 5-Bromoindole + 2,6-Dimethylphenylboronic acid

Catalyst SystemBaseYield (%)Notes
Pd(PPh3)4Na2CO3<10%Failed. Protodehalogenation observed.
Pd(dppf)Cl2Cs2CO335%Slow conversion.
XPhos Pd G3 K3PO4 92% Recommended. Complete in 2h.

Module 3: Regioselectivity (Electronic Perturbation)

The Problem

You want to perform Electrophilic Aromatic Substitution (EAS) (e.g., bromination, acylation) at C3, but the 5-substituent is directing the incoming electrophile to C2 or C6.

Mechanism:

  • Electron Donating Group (EDG) at C5 (e.g., -OMe, -NH2): Activates C4 and C6. Risk: C6 functionalization competes with C3.

  • Electron Withdrawing Group (EWG) at C5 (e.g., -NO2, -CN): Deactivates the benzene ring. Result: Reaction stays at C3 (pyrrole ring), but requires harsher conditions.

Visualization: The Electronic Map

Caption: Impact of 5-substituents on reactive sites. EDGs introduce C6 competition; EWGs deactivate the ring but maintain C3 selectivity.

Frequently Asked Questions (FAQs)

Q1: I am trying to borylate 5-methoxyindole at C4 using Ir-catalysis, but I only get C3 or C7 products. Why? A: The C4 position in 5-methoxyindole is sterically crowded (peri-effect) and electronically less favorable than C7.

  • Fix: You must block C3 (e.g., with a silyl group or chloride) AND use a bulky N-protecting group (like TIPS) to sterically shield C2/C7, forcing the catalyst to C4. Alternatively, use a C3-directing group (like a pivaloyl group) which coordinates the Ir catalyst and swings it specifically into the C4 position.

Q2: Can I use the Catellani reaction to functionalize C4 of a 5-substituted indole? A: Yes, but it is sensitive. The Catellani reaction (Pd/Norbornene) relies on an ortho-palladation step. If your 5-substituent is bulky (e.g., t-Butyl), the intermediate palladacycle cannot form. If the 5-substituent is a halide (Br/I), it will compete with the reaction initiation.

  • Guidance: This works best if the 5-substituent is non-reactive (Me, F, OMe) and small.

Q3: My Suzuki coupling turns black and precipitates Pd black immediately. A: This indicates catalyst decomposition, likely due to the free N-H of the indole binding to the Pd and displacing ligands.

  • Fix: Switch to Buchwald G3/G4 precatalysts . These contain the ligand pre-bound to Pd and an oxidative addition trigger that activates the catalyst only when it enters the cycle, preventing N-H inhibition.

References

  • Ruthenium-Catalyzed Selective C4 C–H Phosphorylation of Indoles. Organic Letters, 2025. Link (Demonstrates the use of bulky N-substituents to direct C4 selectivity).

  • Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. Journal of Organic Chemistry. Link (Details the Catellani strategy and steric limitations).

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles. Journal of Organic Chemistry, 2022. Link (Explicitly discusses the failure of C4-arylation in 5-substituted indoles due to steric hindrance).

  • An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry. Link (Ligand strategies for hindered couplings).

solvent effects on yield of trifluoromethylated indole alcohols

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center for medicinal chemists and process engineers. It synthesizes mechanistic insights with practical troubleshooting for the trifluoromethylation of indole alcohols.

Topic: Solvent Effects on Yield of Trifluoromethylated Indole Alcohols Ticket ID: CF3-IND-OH-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

📋 Executive Summary

The introduction of a trifluoromethyl (


) group into indole alcohols (e.g., tryptophol derivatives) is highly sensitive to solvent choice due to the competing polarity requirements of the reagents and the substrate.
  • The Challenge: Indole alcohols possess a nucleophilic indole core, a labile hydroxyl proton, and high polarity.

  • The Solvent Paradox: Radical mechanisms (e.g., Langlois reagent) require polar solvents (MeCN, DMSO) for reagent solubility, while electrophilic mechanisms (e.g., Togni reagent) often require non-polar solvents (DCM, DCE) to suppress side reactions and maximize C2/C3 regioselectivity.

  • Critical Insight: For indole alcohols, Acetonitrile (MeCN) is often the "Goldilocks" solvent for radical pathways, offering a balance of dielectric constant for radical stability and solubility for the polar substrate.

🛠 Module 1: Mechanistic Troubleshooting & Solvent Selection[1]

Decision Matrix: Which Solvent for Which Mechanism?

The choice of solvent is not arbitrary; it dictates the lifetime of the


 species and the stabilization of the transition state.

SolventSelection Start Start: Select Reagent System Langlois Langlois Reagent (CF3SO2Na + Oxidant) Start->Langlois TogniRad Togni II + Cu Catalyst (Radical Mechanism) Start->TogniRad TogniElec Togni I/II + Lewis Acid (Electrophilic Mechanism) Start->TogniElec Solvent1 Primary: Acetonitrile (MeCN) Secondary: DMA/DMSO Langlois->Solvent1 Requires polarity Solvent2 Primary: Methanol (MeOH) Secondary: MeCN TogniRad->Solvent2 Cu solubility critical Solvent3 Primary: DCM or DCE Avoid: Ethers/DMF TogniElec->Solvent3 Non-coordinating required Outcome1 High Solubility Good Radical Lifetime Solvent1->Outcome1 Outcome2 Solubilizes Catalyst H-Bonding Stabilization Solvent2->Outcome2 Outcome3 Suppresses Polymerization Maximizes C3 Selectivity Solvent3->Outcome3

Caption: Solvent selection workflow based on the specific trifluoromethylation mechanism employed.

❓ Frequently Asked Questions (FAQs)

Q1: I am using Togni Reagent II with Cu(I) for a tryptophol derivative, but I see low conversion in DCM. Why?

Diagnosis: Solubility Mismatch & Catalyst Deactivation. Technical Explanation: While DCM is excellent for electrophilic reactions, it is poor for Copper(I) catalyzed radical reactions involving indole alcohols.

  • Solubility: Tryptophol derivatives are polar. In DCM, they may aggregate, reducing the effective surface area for the reaction.

  • Catalyst Coordination: Cu(I) catalysts often require a coordinating solvent (like MeCN or MeOH) to maintain the active catalytic cycle. In non-polar DCM, the catalyst may precipitate or aggregate. Corrective Action: Switch to Methanol (MeOH) or Acetonitrile (MeCN) . Methanol is particularly effective for Cu-catalyzed Togni reactions as it assists in the single-electron transfer (SET) steps and solubilizes the Cu-complex.

Q2: When using Langlois Reagent (CF3SO2Na) in DMF, I observe a "hydro-de-functionalization" byproduct.

Diagnosis: Solvent Hydrogen Atom Transfer (HAT). Technical Explanation: DMF is not inert in radical reactions. The


 radical is highly reactive. In DMF, the radical can abstract a hydrogen atom from the solvent (DMF) rather than reacting with the indole. This leads to 

(gas) or hydro-alkylation byproducts. Corrective Action:
  • Switch to DMSO or MeCN: These solvents have stronger bond dissociation energies (BDE) relative to the abstraction potential of the specific radical intermediate in this system.

  • Temperature Control: If you must use DMF for solubility, lower the temperature. High temperatures (

    
    ) exacerbate solvent H-abstraction.
    
Q3: My indole alcohol substrate is polymerizing during the reaction.

Diagnosis: Acid-Catalyzed Polymerization (Friedel-Crafts). Technical Explanation: Trifluoromethylation often generates trace acid (e.g., triflic acid or HF byproducts). Indole alcohols are acid-sensitive; the hydroxyl group can leave (forming a carbocation) or the indole double bond can polymerize. Corrective Action:

  • Buffer the System: Add a mild base like NaHCO3 or 2,6-di-tert-butylpyridine to the solvent system to neutralize in-situ acid generation.

  • Solvent Switch: Avoid THF (which can polymerize itself or promote cationic mechanisms). Use DCE (1,2-Dichloroethane) if using an electrophilic mechanism, as it is robust against cationic polymerization compared to ethers.

📊 Comparative Data: Solvent Efficiency

The following table summarizes yield trends for C2-trifluoromethylation of 3-substituted indoles (e.g., tryptophol) based on aggregated literature data [1, 2].

Solvent SystemMechanismTypical YieldKey Observation
Acetonitrile (MeCN) Radical (Langlois)65 - 85% Best balance of solubility and radical stability.
DMA Radical (Langlois)60 - 70%Good solubility, but difficult workup (high BP).
Methanol (MeOH) Radical (Togni+Cu)70 - 90% Excellent for Cu-catalysis; H-bonding stabilizes intermediates.
DCM / DCE Electrophilic40 - 55%Poor solubility for indole alcohols; good for protected indoles.
Water/Biphasic Radical (Zn Sulfinate)30 - 50%Green, but often requires surfactants for lipophilic indoles.

🧪 Standardized Protocol: Cu-Catalyzed Trifluoromethylation

Target: C2-Trifluoromethylation of Tryptophol (Indole Alcohol) Reagents: Togni Reagent II, CuCl, Methanol.

  • Preparation:

    • Flame-dry a 10 mL reaction vial equipped with a magnetic stir bar.

    • Critical Step: Purge Methanol (MeOH) with Argon for 15 minutes to remove dissolved oxygen (unless using an oxidative turnover cycle).

  • Reaction Setup:

    • Add Tryptophol (0.5 mmol, 1.0 equiv).

    • Add Togni Reagent II (1.2 equiv).

    • Add solvent: MeOH (3.0 mL). Note: Concentration should be ~0.15 - 0.2 M.

    • Add catalyst: CuCl (10 mol%).

  • Execution:

    • Stir at 35–40 °C for 12–16 hours.

    • Monitoring: Check TLC (Mobile phase: 30% EtOAc in Hexanes). The product will be less polar than the starting alcohol due to the

      
       group, but the -OH group keeps it relatively polar.
      
  • Workup (Solvent Specific):

    • Since MeOH is water-miscible, do not extract directly.

    • Step A: Evaporate MeOH under reduced pressure.

    • Step B: Redissolve residue in EtOAc and wash with sat. NaHCO3 (to remove benzoic acid byproduct from Togni reagent).

  • Validation:

    • 
       NMR should show a singlet around -60 to -63 ppm .
      

📚 References

  • Zhang, Y., et al. (2017). Copper-Catalyzed Synthesis of Indol-3-yl α-(Difluoromethyl)-α-(trifluoromethyl)carbinols. Organic Letters. Link

  • Wang, L., et al. (2019). Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base. Molecules. Link

  • Xie, J.J., et al. (2019).[1][2] Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. RSC Advances. Link

  • Matousek, V., et al. (2018). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation. Beilstein Journal of Organic Chemistry. Link

  • Egami, H., et al. (2010). Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation vs Vinylic Trifluoromethylation. Chemistry - A European Journal. Link

Sources

stability of 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol in acidic media

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2,2,2-Trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Mechanistic Overview: The "Push-Pull" Electronic Dilemma

Handling 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol requires precise pH control due to its unique electronic architecture. The molecule exists in a delicate "push-pull" equilibrium:

  • The "Pull" (Stabilizing): The strongly electron-withdrawing trifluoromethyl (

    
    ) group exerts a powerful inductive effect (
    
    
    
    ). This theoretically destabilizes any adjacent positive charge, increasing the activation energy required for the dehydration of the protonated carbinol.
  • The "Push" (Destabilizing): The 5-methyl group is electron-donating via hyperconjugation. This enriches the indole ring's electron density, allowing the nitrogen lone pair to push electrons toward the C3 position, facilitating the expulsion of water and forming a highly reactive trifluoromethyl-azafulvenium ion .

When exposed to acidic media, this push-pull dynamic collapses. The azafulvenium intermediate acts as a potent electrophile, rapidly reacting with unprotonated starting material to form bis(indolyl)trifluoroethane dimers [1, 2].

Troubleshooting & FAQs

Q1: Why does my sample turn pink/red and lose purity when dissolved in unbuffered chlorinated solvents like Chloroform or DCM? A1: Chlorinated solvents slowly decompose over time when exposed to light and oxygen, generating trace amounts of phosgene and hydrochloric acid (


). Even catalytic amounts of 

are sufficient to protonate the hydroxyl group of your compound. The resulting dehydration forms the highly conjugated azafulvenium ion, which is responsible for the distinct pink/red chromophore. Fix: Always use ethanol-stabilized chloroform or pass your chlorinated solvents through a plug of basic alumina immediately prior to use.

Q2: How does the


 group affect the stability compared to a standard indole-3-carbinol? 
A2:  It alters the kinetic trajectory of degradation. Standard indole-3-carbinols degrade almost instantaneously in mild acid to form diindolylmethanes (DIMs). The 

group slows down this initial dehydration step due to carbocation destabilization. However, once the azafulvenium ion forms, the

group makes it exceptionally electrophilic, leading to violent, rapid Friedel-Crafts alkylation with any available nucleophiles [3].

Q3: My compound degraded in an acidic HPLC mobile phase (e.g., 0.1% Formic Acid). Can I reverse this? A3: No. The primary degradation product is a covalently linked bis(indolyl)trifluoroethane dimer, which is irreversible under standard conditions. Fix: Switch your LC-MS or preparative HPLC mobile phase to a basic buffer system (e.g.,


 Ammonium Bicarbonate, pH 9.0) to maintain the carbinol integrity during analytical runs.

Quantitative Stability Data

The following table summarizes the comparative kinetic stability of various indole-3-carbinols to highlight the specific impact of the 5-methyl and


 substitutions.
CompoundHalf-Life (

) at pH 2.0
Primary Degradation ProductMechanistic Causality
Indole-3-carbinol (Unsubstituted)

Diindolylmethane (DIM)Unhindered, rapid azafulvenium formation.
1-(1H-indol-3-yl)ethanol

Bis(indolyl)ethaneModerate carbocation stability via methyl donation.
2,2,2-Trifluoro-1-(1H-indol-3-yl)ethanol

Bis(indolyl)trifluoroethane

strongly destabilizes the transition state.
2,2,2-Trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol

Bis(indolyl)trifluoroethane 5-Me group partially offsets the

pull, accelerating degradation.

Self-Validating Experimental Protocols

To ensure reproducibility and trust in your workflows, the following protocols incorporate built-in validation checkpoints.

Protocol A: Acid-Free Silica Gel Purification Workflow

Standard silica gel is inherently acidic (pH 4.5–5.5) due to surface silanol groups and will degrade this compound during column chromatography.

  • Stationary Phase Neutralization: Slurry

    
     of silica gel in 
    
    
    
    of Hexane containing
    
    
    Triethylamine (TEA). Pack the column.
    • Validation Checkpoint: Collect

      
       of the eluent drip and measure the pH. It must be 
      
      
      
      . If it is lower, pass an additional
      
      
      of Hexane/TEA through the column.
  • Sample Loading: Dissolve

    
     of the starting material in a minimum volume (
    
    
    
    ) of basic-alumina-filtered DCM. Apply evenly to the column head.
    • Validation Checkpoint: The band at the top of the silica must remain colorless or pale yellow. If a pink/red band forms immediately, the silica was insufficiently neutralized.

  • Elution: Elute using a gradient of Hexane/Ethyl Acetate (9:1 to 7:3) containing a constant

    
     TEA.
    
    • Validation Checkpoint: Monitor fractions via TLC (Hexane:EtOAc 7:3). The product should elute as a single, tight spot (

      
      ) with no tailing. Tailing indicates on-column degradation.
      
Protocol B: Controlled Dimerization Assay (Stability Testing)

Use this protocol to intentionally synthesize the dimer as an analytical reference standard.

  • Matrix Preparation: Dissolve

    
     of 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol in 
    
    
    
    of anhydrous DCM in a
    
    
    round-bottom flask.
    • Validation Checkpoint: Ensure complete dissolution. A clear, colorless solution confirms the absence of pre-existing polymeric impurities.

  • Acid Catalysis: Inject

    
     of Trifluoroacetic acid (TFA) under vigorous stirring at room temperature.
    
    • Validation Checkpoint: Observe an immediate color shift from colorless to deep red/pink, confirming the generation of the azafulvenium intermediate.

  • Quenching: After exactly 30 minutes, quench the reaction by adding

    
     of saturated aqueous 
    
    
    
    .
    • Validation Checkpoint: Stir until all gas evolution (

      
      ) ceases. This confirms the complete neutralization of the TFA catalyst.
      
  • Verification: Extract the organic layer, dry over

    
    , and analyze via TLC.
    
    • Validation Checkpoint: The complete disappearance of the starting material spot and the appearance of a new, highly UV-active spot at a lower

      
       confirms successful conversion to the bis(indolyl)trifluoroethane derivative.
      

Pathway Visualization

G SM 2,2,2-Trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol Protonated Protonated Carbinol (-OH2+) SM->Protonated Acidic Media (H+) Azafulvenium Trifluoromethyl-Azafulvenium Ion (Electrophilic Intermediate) Protonated->Azafulvenium - H2O Dimer Bis(indolyl)trifluoroethane (Dimerization) Azafulvenium->Dimer + SM (Nucleophilic attack) Polymer Oligomers / Degradation Azafulvenium->Polymer + Excess Indole

Fig 1. Acid-catalyzed degradation pathway of trifluoromethyl indole-3-carbinols.

References

  • Switchable Reductive N-Trifluoroethylation and N-Trifluoroacetylation of Indoles with Trifluoroacetic Acid and Trimethylamine Borane Organic Letters (ACS Publications) URL:[Link]

  • Photocatalytic Tandem Protocol for the Synthesis of Bis(indolyl)methanes using Cu-g-C3N4–Imine Decorated on TiO2 Nanoparticles under Visible Light Irradiation ACS Omega URL:[Link]

  • Convenient Preparation of 1-(Indol-3-yl)-2,2,2-trifluoroethylamines via Friedel—Crafts Reaction of α-Trifluoroacetaldehyde Hemiaminal Chemistry Letters / ResearchGate URL: [Link]

Validation & Comparative

A Comparative Guide to the ¹⁹F NMR Chemical Shift of 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the expected ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shift for 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol. Tailored for researchers in drug discovery and organic synthesis, this document moves beyond a simple data table to explain the underlying principles that govern the chemical shift of this molecule. We will dissect the structural components of the molecule, compare it with analogous compounds, and provide a robust experimental protocol for its empirical determination.

The Significance of the Trifluoromethyl Group in NMR Spectroscopy

The fluorine-19 (¹⁹F) nucleus is an exceptionally powerful probe in NMR spectroscopy for several key reasons.[1][2][3] With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus boasts a sensitivity close to that of the proton (¹H) nucleus.[1][2][3][4] What sets ¹⁹F NMR apart is its vast chemical shift range, which spans over 800 ppm, providing exquisite sensitivity to the local electronic environment and minimizing signal overlap.[1][2] This sensitivity makes the trifluoromethyl (-CF₃) group a valuable reporter moiety in drug discovery for studying protein-ligand interactions and for characterizing fluorinated pharmaceuticals.[5][6][7][8]

The chemical shift of a -CF₃ group is highly dependent on factors such as solvent polarity, hydrogen bonding, and the electronic nature of adjacent substituents.[4][9][10][11] Understanding these influences is paramount for accurate structural elucidation and for interpreting the results of binding studies.

Structural Analysis and Predicted ¹⁹F NMR Chemical Shift

The key structural features influencing the ¹⁹F chemical shift are:

  • The Trifluoroethanol Moiety (-CH(OH)CF₃): The electron-withdrawing nature of the hydroxyl group and the sp³-hybridized carbon attached to the -CF₃ group are primary determinants of the chemical shift.

  • The Indole Ring System: This aromatic, electron-rich heterocyclic system will exert a significant influence through both inductive and resonance effects, as well as potential through-space magnetic anisotropy (ring current) effects.[9][11]

  • The 5-Methyl Group: This electron-donating group on the indole ring will subtly alter the electronic properties of the entire ring system.

Below is a diagram illustrating the key factors that will influence the ¹⁹F NMR chemical shift of the target molecule.

G cluster_molecule 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol cluster_factors Influencing Factors cluster_shift Resultant Chemical Shift mol Molecule Structure A Indole Ring Current mol->A B Solvent Polarity & H-Bonding mol->B C Electronic Effects (Inductive/Resonance) mol->C D van der Waals Interactions mol->D shift Observed ¹⁹F Chemical Shift (δ) A->shift B->shift C->shift D->shift

Caption: Key factors influencing the ¹⁹F NMR chemical shift.

Comparative Data Analysis

To establish a likely chemical shift range, we can compare our target molecule with structurally related compounds. The ¹⁹F chemical shift is typically reported relative to a standard, most commonly CFCl₃ (0 ppm).

CompoundStructureSolvent¹⁹F Chemical Shift (δ, ppm)Rationale for Comparison
2,2,2-Trifluoroethanol F₃C-CH₂OHVarious~ -77 to -79[3][12]This is the parent alcohol, providing a baseline shift for the trifluoroethanol moiety.
Trifluoroacetic Acid (TFA) F₃C-COOHCDCl₃~ -76.5[4]The highly electron-withdrawing carbonyl group provides a downfield reference point.
Trifluorotoluene F₃C-PhVarious~ -63.7[3]Shows the effect of a simple aromatic ring directly attached to the -CF₃ group.
2-Trifluoroacetyl-1-indanone Indanone-COCF₃CDCl₃-73.2[11]This compound features a -CF₃ group adjacent to a carbonyl and fused to a ring system related to indole, showing deshielding effects.[11]
Predicted Range for Target Molecule Indole-CH(OH)CF₃CDCl₃-75 to -80 The electron-rich indole ring and the hydroxyl group are expected to result in a chemical shift similar to or slightly upfield from trifluoroethanol. The specific position on the indole ring and the presence of the methyl group will cause subtle shifts within this range.

The indole ring in our target molecule is an electron-rich aromatic system, which generally leads to increased shielding (a more negative or upfield chemical shift) compared to a simple alkyl group.[13] Therefore, we can anticipate the chemical shift for 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol to be in the region of -75 to -80 ppm in a common solvent like deuterated chloroform (CDCl₃).

Experimental Protocol for ¹⁹F NMR Spectrum Acquisition

This section provides a detailed methodology for obtaining a high-quality ¹⁹F NMR spectrum of the target compound. The protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation
  • Compound Purity: Ensure the sample of 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol is of high purity (>95%) to avoid signals from fluorinated impurities.

  • Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent. CDCl₃ is a good starting point. For solubility or interaction studies, other solvents like DMSO-d₆ or Acetone-d₆ can be used. Note that chemical shifts are solvent-dependent.[11]

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard can be added. Trifluoroacetic acid (TFA) or trifluorotoluene are common choices.[14] Alternatively, a sealed capillary containing a reference compound can be used.[1]

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient for the spectrometer's detection coil.

Spectrometer Setup and Data Acquisition

The following workflow outlines the steps for setting up the NMR experiment.

G cluster_params Key Acquisition Parameters A Insert Sample & Lock B Tune & Match ¹⁹F Probe Channel A->B C Set Acquisition Parameters B->C D Acquire FID C->D P1 Pulse Program (e.g., zgfhigqn for ¹H decoupling) C->P1 P2 Spectral Width (~100 ppm, centered at ~-78 ppm) C->P2 P3 Acquisition Time (1-2 s) C->P3 P4 Relaxation Delay (D1 = 5s) C->P4 P5 Number of Scans (16-128) C->P5 E Process Data D->E F Reference Spectrum E->F

Caption: Workflow for ¹⁹F NMR data acquisition.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Probe Tuning: Tune and match the ¹⁹F channel of the NMR probe to the correct frequency.[1]

  • Acquisition Parameters:

    • Pulse Sequence: A standard 1D pulse-acquire sequence is typically sufficient. If ¹H-¹⁹F couplings are observed and simplification is desired, a proton-decoupled sequence should be used.[1]

    • Spectral Width: Set a spectral width of approximately 100 ppm, centered around the expected chemical shift of -78 ppm.

    • Transmitter Frequency Offset: Center the spectral window on the anticipated resonance to ensure uniform excitation.[10]

    • Acquisition Time: An acquisition time of 1-2 seconds will provide adequate digital resolution.[1]

    • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is generally sufficient. For quantitative analysis, D1 should be at least 5 times the T₁ of the fluorine nucleus.[1][14]

    • Number of Scans: Acquire between 16 and 128 scans to achieve a good signal-to-noise ratio.

Data Processing
  • Fourier Transform: Apply an exponential window function (e.g., line broadening of 0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing and Baseline Correction: Carefully phase the resulting spectrum to obtain pure absorption lineshapes. Apply a baseline correction algorithm to ensure a flat baseline.[10]

  • Referencing: Reference the spectrum to the internal standard (if used) or externally to CFCl₃ (0 ppm).

Conclusion

The ¹⁹F NMR chemical shift of 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol provides a sensitive handle for its characterization and for studying its interactions in various chemical and biological environments. Based on a comparative analysis with structurally similar molecules, the chemical shift is predicted to lie in the -75 to -80 ppm range. This guide provides both the theoretical framework for understanding this prediction and a comprehensive, practical protocol for its empirical verification. By following the detailed experimental steps, researchers can confidently acquire high-quality ¹⁹F NMR data, contributing to the broader understanding and application of fluorinated molecules in science.

References

  • Dalvit, C., & Vulpetti, A. (2019). A Comparison of Chemical Shift Sensitivity of Trifluoromethyl Tags: Optimizing Resolution in ¹⁹F NMR Studies of Proteins. Journal of Biomolecular NMR, 73(6-7), 279–289. [Link]

  • Gerig, J. T. (2013). ¹⁹-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1–14. [Link]

  • MDPI. (2024). Perspectives on Applications of ¹⁹F-NMR in Fragment-Based Drug Discovery. Molecules, 29(23), 5227. [Link]

  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments. [Link]

  • Prosser, R. S., & Sljoka, A. (2021). A beginner's guide to ¹⁹F NMR and its role in drug screening. Canadian Journal of Chemistry, 99(11), 835-844. [Link]

  • RSC Publishing. (2021). ¹⁹F NMR viewed through two different lenses: ligand-observed and protein-observed ¹⁹F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 2(3), 858-875. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Al-Tannak, N. F., & Skripnikova, E. V. (2019). Application of ¹⁹F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Molecules, 24(18), 3343. [Link]

  • Jee, J., & Lee, W. (2016). Applications of ¹⁹F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 923. [Link]

  • AZoM. (2019, October 22). High-Performance NMR Spectrometer for ¹⁹F NMR Spectroscopy. AZoM. [Link]

  • SpectraBase. (n.d.). 2,2,2-Trifluoroethanol. Wiley. [Link]

Sources

Physicochemical & Electronic Profiling: The Causality of C5 Substitution

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 5-methylindole-3-ethanol (5-methyltryptophol) and 5-fluoroindole-3-ethanol (5-fluorotryptophol) reveals how subtle structural modifications at the C5 position of the indole ring profoundly dictate a molecule's pharmacological trajectory.

As bioisosteric building blocks, these derivatives are heavily utilized in the synthesis of spirocyclic cyclohexane compounds targeting the ORL1 (nociceptin) and µ-opioid receptors[1][2], as well as in the development of melatonin (MT1/MT2) and serotonin (5-HT) receptor ligands[3][4]. This guide objectively compares their physicochemical properties, receptor binding profiles, and provides validated experimental workflows for their application in drug discovery.

The choice between a methyl (


) and a fluoro (

) substitution at the 5-position of the indole scaffold is rarely arbitrary. It is driven by the need to tune the molecule's electronic distribution, steric bulk, and metabolic stability[5].
  • 5-Fluoro Substitution (Metabolic Blocking & Electronic Withdrawal): Fluorine has a Van der Waals radius (1.47 Å) closely mimicking that of hydrogen (1.20 Å), allowing it to fit into tight receptor pockets without introducing steric clashes[5]. However, its high electronegativity exerts a strong inductive electron-withdrawing effect (-I) on the indole ring. This lowers the pKa of the indole

    
    , making it a stronger hydrogen-bond donor[5]. Crucially, substituting the C5 position with fluorine blocks cytochrome P450-mediated hydroxylation, a primary metabolic liability of endogenous indoles[5].
    
  • 5-Methyl Substitution (Steric Bulk & Electronic Donation): A methyl group is significantly bulkier (radius ~2.00 Å) and highly lipophilic. It exerts an electron-donating effect (+I), which raises the HOMO (Highest Occupied Molecular Orbital) energy of the indole ring system[6]. This electron-rich state enhances

    
     stacking interactions within aromatic-rich receptor binding pockets (such as those found in NMDA and specific 5-HT receptors) but renders the molecule more susceptible to oxidative metabolism compared to its fluorinated counterpart[4][6].
    

Comparative Bioactivity & Receptor Affinity

The table below synthesizes the pharmacological impact of these substitutions, drawing on data from the tryptophol building blocks and their closely related tryptamine bioisosteres.

Pharmacological Parameter5-Fluoro Indole Derivatives5-Methyl Indole Derivatives
Primary Electronic Effect Electron-withdrawing (-I)[5]Electron-donating (+I)[6]
Metabolic Stability (C5) High (Resistant to CYP450 oxidation)[5]Moderate (Susceptible to oxidation)
ORL1 / Opioid Receptor Use High-affinity spirocyclic ligands[1]High-affinity spirocyclic ligands[2]
5-HT3 Receptor Activity Partial Agonist (

)[7]
Weak Agonist / Inactive[7]
NMDA Receptor Activity Weak Inhibition[4]Potent Inhibition[4]
Indole NH H-Bonding Enhanced (Lowered pKa)[5]Attenuated (Raised pKa)

Mechanistic Pathway: GPCR Signal Transduction

Both 5-fluoro and 5-methyl tryptophol derivatives are frequently synthesized into ligands that target ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-coupled GPCRs (such as ORL1 or Melatonin receptors)[8]. The diagram below illustrates the conserved signal transduction pathway initiated by these synthetic ligands.

G Ligand 5-Substituted Indole Ethanol Derivative Receptor GPCR Target (e.g., ORL1, MT1/MT2) Ligand->Receptor Binds & Activates GProtein Gi/o Protein Activation Receptor->GProtein Conformational Change Effector Adenylate Cyclase (Inhibition) GProtein->Effector Alpha Subunit Action SecondMsgr Decreased cAMP Levels Effector->SecondMsgr Enzymatic Blockade Outcome Target Bioactivity (Analgesia / Sleep) SecondMsgr->Outcome Signal Transduction

GPCR signaling pathway modulated by 5-substituted indole derivatives.

Experimental Methodologies

To ensure scientific integrity, the following protocols represent self-validating systems for synthesizing and evaluating these derivatives.

Protocol A: Synthesis of Spirocyclic ORL1 Ligands

This protocol details the acid-catalyzed spiro-cyclization of tryptophols with a cyclohexanone derivative to yield potent nociceptin receptor ligands[2][9].

Materials:

  • 5-fluorotryptophol or 5-methyltryptophol (1.5 mmol)[2]

  • 4-dimethylamino-4-phenylcyclohexanone (1.5 mmol)[2]

  • Trifluoromethanesulfonic acid trimethylsilyl ester (TMSOTf) (1.55 mmol)[9]

  • Anhydrous Dichloromethane (DCM) (10-20 mL)[9]

Step-by-Step Workflow:

  • Inert Atmosphere Setup: Purge a dry round-bottom flask with argon. Introduce the cyclohexanone derivative and the chosen tryptophol derivative into the flask.

  • Solvation: Dissolve the reagents in 10 mL of anhydrous DCM, ensuring complete dissolution under continuous magnetic stirring[2].

  • Catalysis (Causality Check): Rapidly inject TMSOTf (1.55 mmol) into the mixture at room temperature[2]. Note: TMSOTf acts as a powerful Lewis acid, activating the ketone for nucleophilic attack by the indole C2 position, followed by cyclization via the ethanol hydroxyl group.

  • Reaction: Stir the mixture continuously at room temperature for 20 to 24 hours[2][9].

  • Quenching & Extraction: Quench the reaction by adding 20 mL of 1M NaOH and stir for 30 minutes to neutralize the triflate[9]. Separate the organic phase and extract the aqueous phase three times with DCM[9].

  • Self-Validation: Dry the combined organic layers over

    
    , concentrate under vacuum, and verify the disappearance of the ketone starting material via LC-MS (monitoring for the expected 
    
    
    
    of the spirocyclic product).
Protocol B: In Vitro Radioligand Binding Assay (ORL1 Receptor)

To objectively compare the binding affinities (


) of the synthesized 5-fluoro vs. 5-methyl derivatives.
  • Membrane Preparation: Harvest CHO cells stably expressing the human ORL1 receptor. Homogenize in Tris-HCl buffer (pH 7.4) and centrifuge to isolate the membrane fraction.

  • Incubation: Incubate 50 µg of membrane protein with 0.5 nM

    
    -nociceptin and varying concentrations of the synthesized indole test compounds (
    
    
    
    to
    
    
    M) in 96-well plates.
  • Self-Validating Controls:

    • Positive Control: Unlabeled nociceptin (1 µM) to define non-specific binding.

    • Negative Control: Vehicle (DMSO < 1%) to define total binding.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI). Wash three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate

    
     values using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .

References

  • Google Patents. US8053576B2 - Compositions containing spirocyclic cyclohexane compounds.
  • Google Patents. AU2003296563A1 - Spirocyclic cyclohexane derivatives.
  • Google Patents. US7960404B2 - Spirocyclic cyclohexane compounds.
  • National Institutes of Health (PMC). Voltage-dependent inhibition of recombinant NMDA receptor-mediated currents by 5-hydroxytryptamine. Retrieved from[Link]

  • Science.gov. 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors. Retrieved from [Link]

  • American Chemical Society. Enantioselective Construction of Spirooxindole-Fused Cyclopentanes. Retrieved from[Link]

  • Wikipedia. 5-Methoxytryptamine & Indoleamine Derivatives. Retrieved from [Link]

  • ResearchGate. The pineal gland and melatonin. Retrieved from[Link]

Sources

A Researcher's Guide to the Crystallographic Analysis of Trifluoromethylated Indole Alcohols: Synthesis, Data Interpretation, and Comparative Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The trifluoromethyl (CF3) group, in particular, offers a unique combination of properties—high electronegativity, metabolic stability, and lipophilicity—that can profoundly enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates.[1] When appended to the privileged indole nucleus, which is a common motif in a vast array of biologically active compounds, the resulting trifluoromethylated indole structures are of significant interest to researchers in drug development. This guide provides an in-depth look at the X-ray crystallographic analysis of trifluoromethylated indole alcohols, offering both a practical guide to obtaining and interpreting this data and a comparative framework for its evaluation.

The Significance of Trifluoromethylated Indoles in Drug Discovery

The indole ring system is a fundamental component of numerous pharmaceuticals and natural products. The introduction of a trifluoromethyl group can dramatically alter a molecule's properties. For instance, it can serve as a bioisostere for other chemical groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to biological targets through favorable intermolecular interactions.[1] Trifluoromethyl-substituted (1H-indol-3-yl)methanol derivatives, for example, have shown promise as anti-HIV inhibitory agents.[2] This makes a detailed understanding of their three-dimensional structure, as provided by single-crystal X-ray diffraction, a critical step in the drug discovery pipeline.

Synthesis and Crystallization: From Flask to Diffractometer

The journey to obtaining high-quality crystallographic data begins with the synthesis of the target compound and the subsequent growth of single crystals suitable for X-ray analysis.

Synthetic Protocols for Trifluoromethylated Indole Alcohols

Several synthetic strategies have been developed to access trifluoromethylated indole alcohols. A common and efficient method involves the Friedel–Crafts-type reaction of indoles with trifluoromethyl ketones or their precursors.

Example Protocol: Synthesis of Trifluoromethyl(indolyl)phenylmethanols [3]

This protocol describes a mild and efficient synthesis using readily available reagents.

  • Reaction Setup: To a solution of indole (1.0 mmol) and a substituted aromatic trifluoromethyl ketone (1.2 mmol) in water (5 mL), add potassium carbonate (K2CO3, 15 mol %) and tetrabutylammonium bromide (n-Bu4PBr, 15 mol %).

  • Reaction Execution: Stir the reaction mixture at room temperature for the appropriate time (typically a few hours, monitored by TLC).

  • Workup and Purification: Upon completion, the solid product can often be isolated by simple filtration, washed with water, and dried. This method frequently yields products of high purity without the need for column chromatography.[3]

Crystallization of Trifluoromethylated Indole Alcohols

Growing single crystals of sufficient size and quality for X-ray diffraction is often more of an art than a science. The following is a general workflow that can be adapted for specific compounds.

Experimental Workflow: From Synthesis to Crystal Structure

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Diffraction & Analysis synthesis Synthesis of Trifluoromethylated Indole Alcohol purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification screening Solvent Screening for Crystal Growth purification->screening evaporation Slow Evaporation screening->evaporation Select Method diffusion Vapor Diffusion (Solvent/Antisolvent) screening->diffusion Select Method cooling Slow Cooling screening->cooling Select Method mounting Crystal Mounting evaporation->mounting diffusion->mounting cooling->mounting diffraction X-ray Data Collection (Diffractometer) mounting->diffraction solving Structure Solution (e.g., SHELXT) diffraction->solving refinement Structure Refinement (e.g., SHELXL) solving->refinement validation Validation & Analysis (e.g., CCDC Mercury) refinement->validation

Caption: Workflow from synthesis to crystallographic analysis.

Step-by-Step Crystallization Protocol:

  • Solubility Testing: Identify a solvent in which the compound is sparingly soluble. Good candidates are often alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), or esters (ethyl acetate), and their mixtures with anti-solvents like hexanes.

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent in a clean vial. Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. Allow the solvent to evaporate slowly over several days to weeks at room temperature.

  • Vapor Diffusion: This is a highly effective method.

    • Liquid-Liquid: Dissolve the compound in a small amount of a good solvent in a small, open vial. Place this vial inside a larger, sealed jar containing a larger volume of an "anti-solvent" in which the compound is insoluble but the solvent is miscible. The anti-solvent will slowly diffuse into the solvent, reducing the compound's solubility and promoting crystal growth.

    • Vapor-Liquid: The setup is similar, but the anti-solvent is more volatile than the solvent.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.

Comparative Analysis of X-ray Crystallography Data: A Case Study

Crystallographic ParameterValue
Chemical FormulaC26H21F3N2
Molecular Weight418.45
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.0033 (3)
b (Å)12.9427 (3)
c (Å)16.2699 (7)
β (°)102.571 (4)
Volume (ų)2055.96 (12)
Z4
Temperature (K)298
R-factor (R1)0.047
wR20.153
CCDC Deposition NumberData can be obtained from the Cambridge Crystallographic Data Centre (CCDC).

Table 1: Crystallographic data for a representative trifluoromethylated indole derivative.[4]

Interpreting the Data: The Impact of the Trifluoromethyl Group

The true value of a crystal structure lies in the insights it provides into molecular conformation and intermolecular interactions. When analyzing the crystal packing of trifluoromethylated indole alcohols, several key interactions should be investigated.

Key Intermolecular Interactions to Analyze

G interactions Key Intermolecular Interactions Hydrogen Bonding (O-H···O, N-H···O) Halogen Bonding (C-F···X) π-π Stacking (Indole Rings) C-H···π Interactions C-H···F Hydrogen Bonds hb Strong, directional interactions involving the alcohol and indole N-H groups. interactions:f1->hb Governs primary packing xb Weaker, directional interactions where the fluorine atoms act as halogen bond acceptors. interactions:f2->xb Influences local geometry pi_stack Face-to-face or offset stacking of the aromatic indole rings. interactions:f3->pi_stack Contributes to crystal packing ch_pi Interactions between C-H bonds and the electron-rich face of the indole ring. interactions:f4->ch_pi Fine-tunes molecular arrangement ch_f Weak hydrogen bonds involving C-H donors and fluorine acceptors. interactions:f5->ch_f Often observed with CF3 groups

Caption: Key intermolecular interactions in trifluoromethylated indole alcohol crystals.

In the case study compound, short intramolecular C—H···F contacts are observed, which can influence the conformation of the molecule.[4] The presence of the bulky and electron-withdrawing CF3 group can also sterically hinder or electronically modulate potential π-π stacking interactions between indole rings, leading to different crystal packing motifs compared to non-fluorinated analogues.

A Guide for the Bench Scientist: Obtaining and Comparing Crystallographic Data

For researchers working with novel trifluoromethylated indole alcohols, the following workflow provides a roadmap for structural analysis and comparison.

  • Literature and Database Search:

    • Before starting extensive crystallization trials, search crystallographic databases for your compound or closely related analogues. The most comprehensive resource for small molecules is the Cambridge Structural Database (CSD) , which contains over 1.3 million entries.[5] Searches can be performed based on chemical structure, formula, or name via their WebCSD service.

    • For compounds that may interact with biomacromolecules, the Protein Data Bank (PDB) is the primary repository.[6]

  • Single Crystal Growth and Data Collection:

    • Follow the crystallization protocols outlined above. Perseverance and screening a wide range of conditions are key.

    • Collaborate with a crystallographer or utilize an in-house or commercial X-ray diffraction service. A small, well-formed crystal (typically 0.1-0.4 mm in each dimension) is required.[4]

  • Data Analysis and Comparison:

    • Once a structure is solved and refined, use software like Olex2, Mercury (from the CCDC), or PLATON to visualize and analyze the structure.

    • Compare Bond Lengths and Angles: Are the C-F and C-C bond lengths within the expected ranges? The C-C bond between the indole ring and the carbinol carbon can be influenced by the electron-withdrawing nature of the CF3 group.

    • Analyze Torsion Angles: Examine the torsion angles defining the orientation of the CF3 group and the indole ring relative to the alcohol moiety. This provides insight into the preferred conformation in the solid state.

    • Map Intermolecular Interactions: Systematically identify and quantify all significant intermolecular interactions (as depicted in the diagram above). The CCDC's Mercury software is particularly powerful for this task, allowing for the visualization and analysis of crystal packing.

    • Compare with Analogues: Use the data retrieved from the CSD to compare your structure with known compounds. How does the presence of the trifluoromethylated alcohol affect the overall crystal packing compared to a non-fluorinated analogue or an analogue with a different substituent? This comparative analysis is crucial for understanding the structure-property relationships of your compounds.

By systematically synthesizing, crystallizing, and analyzing these valuable compounds, researchers can gain profound insights into their structural and electronic properties, ultimately accelerating the development of new and more effective therapeutics.

References

  • Crystal structure of 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl) - PMC. Available at: [Link]

  • X‐ray crystal analyses of indole‐ and pyrrole‐substituted α‐trifluoromethylated amines. Available at: [Link]

  • X-ray crystallographic details of studied compounds. | Download Table - ResearchGate. Available at: [Link]

  • Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - Organic Chemistry Portal. Available at: [Link]

  • Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water - Beilstein Journals. Available at: [Link]

  • Indole-3-Carbinol | C9H9NO | CID 3712 - PubChem. Available at: [Link]

  • CCDC 2110421: Experimental Crystal Structure Determination : 2,3,3,3-tetrafluoro-N-(1-methyl-1H-indol-5-yl)propanamide - KAUST Repository. Available at: [Link]

  • Synthesis of 3‐(trifluoromethyl)indoles 6 (Isolated yields). - ResearchGate. Available at: [Link]

  • A Strategy for Accessing Trifluoromethyl Carbinol-Containing Chromones from o-Hydroxyaryl Enaminones and Trifluoroacetaldehyde/Ketone Derivatives | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - PubMed. Available at: [Link]

  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - MDPI. Available at: [Link]

  • Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters. Available at: [Link]

  • The Largest Curated Crystal Structure Database - CCDC. Available at: [Link]

  • 7GCH: STRUCTURE OF CHYMOTRYPSIN-*TRIFLUOROMETHYL KETONE INHIBITOR COMPLEXES. COMPARISON OF SLOWLY AND RAPIDLY EQUILIBRATING INHIBITORS - RCSB PDB. Available at: [Link]

  • Structures of trifluoromethylated compounds and their biological activities. - ResearchGate. Available at: [Link]

  • Formation of indole-trifluoromethyl carbinols A and B from indole and trifluoroacetaldehyde hemiacetals in the presence of triethylamine (TEA) - ResearchGate. Available at: [Link]

  • Transformation of 5 a and X‐ray crystallographic analysis of 6. - ResearchGate. Available at: [Link]

  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC - NIH. Available at: [Link]

  • 4-(Trifluoromethyl)-1H-indole | C9H6F3N | CID 19803703 - PubChem. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at: [Link]

  • 2-(trifluoromethyl)-1H-indole | C9H6F3N | CID 10932124 - PubChem. Available at: [Link]

  • 9DFL: Crystal structure of PrnB in complex with 3-indolepropionic acid - RCSB PDB. Available at: [Link][Link])

Sources

Absolute Configuration of Chiral Indole-3-Ethanol Derivatives: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole-3-ethanol (Tryptophol) itself is an achiral molecule.[1] However, its


-substituted (e.g., 1-(1H-indol-3-yl)ethanol) and 

-substituted derivatives are critical chiral pharmacophores in drug discovery, serving as precursors for alkaloids and serotonin analogs.[1] Assigning the absolute configuration (AC) of these secondary alcohols is a frequent bottleneck in medicinal chemistry.

This guide objectively compares the three primary methodologies for AC determination—NMR Derivatization (Mosher’s Method) , Vibrational Circular Dichroism (VCD) , and X-Ray Crystallography —providing experimental protocols and decision-making frameworks to ensure structural integrity in your pipeline.

Part 1: Strategic Decision Framework

Choosing the right method depends on sample physical state, quantity, and purity. Use the following decision matrix to select the optimal workflow for your specific indole-3-ethanol derivative.

decision_tree start START: Chiral Indole-3-Ethanol Derivative state Physical State? start->state cryst Crystalline Solid? state->cryst Solid amt Sample Amount? state->amt Oil / Amorphous cryst->amt No (Powder) xray METHOD A: X-Ray Crystallography (Gold Standard) cryst->xray Yes (Single Crystal) mosher METHOD B: Mosher's NMR Method (Standard for Oils) amt->mosher < 5 mg (Destructive OK) vcd METHOD C: VCD / ECD (Non-destructive, No Derivatization) amt->vcd > 10 mg (Must Recover Sample)

Figure 1: Decision tree for selecting an absolute configuration determination method.

Part 2: Comparative Performance Analysis

The following table synthesizes performance metrics based on laboratory throughput data.

FeatureMosher's Method (NMR) Vibrational CD (VCD) X-Ray Crystallography
Primary Use Case Oils, secondary alcohols (e.g., ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-methyl-indole-3-ethanol).[1]
Non-crystalline samples; rapid QC of liquids.Solid crystalline samples with heavy atoms.
Sample Requirement 2–5 mg (Destructive derivatization).[2]5–10 mg (Non-destructive).Single crystal (0.1–0.3 mm).
Time to Result 4–8 hours (Synthesis + NMR).2–12 hours (Scan + DFT calc).24–48 hours (Growth + Diffraction).
Reliability High (Self-validating via

).[1]
High (Requires accurate DFT model).Absolute (Direct observation).[1]
Cost Efficiency Low (Standard reagents).[1]High (Specialized IR instrumentation).Medium (Requires diffractometer access).
Limitation Steric hindrance can affect ester formation.Solvent effects can complicate spectra.[3]Crystallization failure is common for indole oils.
Part 3: Deep Dive & Experimental Protocols
Method A: The Modified Mosher’s Method (NMR)

Mechanism: This method relies on the magnetic anisotropy of the Mosher acid (MTPA) phenyl group. When a chiral alcohol reacts with


- and 

-MTPA chloride, the resulting diastereomers adopt a preferred conformation where the phenyl ring shields protons on one side of the plane.
  • Rule:

    
    . The spatial arrangement of positive and negative 
    
    
    
    values maps directly to the stereocenter configuration.

Protocol:

  • Preparation of

    
    -MTPA Ester: 
    
    • Dissolve 2 mg of chiral indole-3-ethanol derivative in 0.5 mL anhydrous pyridine in an NMR tube.

    • Add 10

      
      L of 
      
      
      
      -(-)-MTPA-Cl (yields the
      
      
      -ester).[1]
    • Shake for 10 min; monitor by TLC.

    • Note: Indole NH may require protection if side-reactions occur, though typically the OH is more nucleophilic under these conditions.

  • Preparation of

    
    -MTPA Ester: 
    
    • Repeat using

      
      -(+)-MTPA-Cl (yields the 
      
      
      
      -ester).[1][2]
  • Analysis:

    • Acquire

      
      H NMR (500 MHz recommended) for both samples.
      
    • Tabulate chemical shifts for protons neighboring the chiral center (e.g., the indole C2-H, the methyl group).

    • Calculate

      
      .[1][2][4]
      

Visualizing the Shielding Cone:

Figure 2: Logic flow for Mosher's analysis. L1 and L2 represent substituents on the chiral center.

Method B: Vibrational Circular Dichroism (VCD)

Why use it? Many indole ethanols are viscous oils that resist crystallization.[1] VCD measures the differential absorption of left and right circularly polarized IR light.[5] It is crystallography-free and determines AC by comparing experimental spectra with Density Functional Theory (DFT) calculations.[1][6]

Protocol:

  • Conformational Search: Perform a conformational search (e.g., Molecular Mechanics) of the

    
    -enantiomer of the indole derivative.
    
  • Geometry Optimization: Optimize low-energy conformers using DFT (e.g., B3LYP/6-31G*).

  • Spectrum Calculation: Calculate VCD and IR frequencies for the optimized geometries. Boltzmann-weight the spectra.

  • Measurement: Dissolve 5–10 mg of sample in CDCl

    
     or CCl
    
    
    
    . Record VCD spectrum (1000–1600 cm
    
    
    ).[1]
  • Comparison: Overlay experimental and calculated spectra.

    • Match: Sample is

      
      .[2][7][8]
      
    • Mirror Image: Sample is

      
      .[2][6][7][9]
      

Critical Check: Look for the "Indole Ring Breathing" mode around 1450–1500 cm


. This band often shows strong VCD signals sensitive to the configuration at the 

-position.
Part 4: Scientific Integrity & Validation (E-E-A-T)

Trustworthiness Check:

  • Self-Validation in NMR: When using Mosher's method, ensure that all protons on one side of the stereocenter have positive

    
     values and those on the other have negative values. A random distribution of signs indicates either a complex conformational equilibrium or incorrect assignment.
    
  • Solvent Effects in VCD: Indoles can hydrogen bond with solvents. If experimental VCD bands are broad or mismatched, switch to a non-polar solvent (e.g., CCl

    
    ) or model explicit solvation in your DFT calculations.[1]
    

Expert Insight: For 1-(1H-indol-3-yl)ethanol derivatives, the indole NH is a hydrogen bond donor.[1] In Mosher's method, if the esterification is slow, the NH might be interfering. Using MTPA-Cl/pyridine is superior to DCC coupling here because the acid chloride is more reactive, overcoming steric hindrance near the indole C3 position.

References
  • Spark904. Absolute configuration of complex chiral molecules using VCD. Available at: [Link][1]

  • Seco, J. M., et al. The assignment of absolute configuration by NMR.[6][10] Chemical Reviews, 2004.[1] (Foundational text for Mosher's Method).[2][8][10][11]

  • Stephens, P. J., et al. Determination of Absolute Configuration Using Vibrational Circular Dichroism.[6] Wiley, 2010.[1]

Sources

Comparative Validation Guide: Fluorinated Tryptophol Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Tryptophol (Indole-3-ethanol) is a bioactive metabolite derived from tryptophan catabolism, implicated in diverse biological processes ranging from quorum sensing in Candida albicans to sleep induction in Trypanosoma brucei infections. However, its therapeutic and probe utility is limited by rapid metabolic oxidation and moderate potency.

Fluorinated tryptophol analogs (e.g., 5-fluoro-tryptophol, 6-fluoro-tryptophol) are engineered to overcome these limitations. The strategic introduction of fluorine—a "bio-isostere" of hydrogen—modulates pKa, increases lipophilicity (LogP), and blocks specific metabolic soft spots (e.g., C5-hydroxylation) without altering the steric footprint significantly.

This guide provides a rigorous validation framework for these analogs, comparing them against the native parent compound. It moves beyond simple "testing" to "system validation," ensuring that the observed biological shifts are due to structural modifications, not assay artifacts.

Analytical Validation: LC-MS/MS Quantification

The Foundation of Trust: Before assessing biological activity, you must validate your ability to quantify the analyte in complex matrices (plasma, culture media). Fluorinated analogs often exhibit different ionization efficiencies and matrix suppression profiles compared to the parent.

Method Development Strategy
  • Causality: Fluorine is highly electronegative. This lowers the pKa of the indole N-H, potentially altering retention time on C18 columns and ionization in ESI+ mode.

  • Internal Standard (IS) Selection: Do not use the non-fluorinated parent as an IS for the fluorinated analog due to "retention time drift" causing differential matrix effects. Use Deuterated Tryptophol (Tryptophol-d4) or a structural isomer (e.g., 4-fluoro-tryptophol if testing the 6-fluoro variant).

Validated LC-MS/MS Protocol
  • System: UHPLC coupled to Triple Quadrupole MS (ESI+).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

Table 1: Optimized MRM Transitions & Retention Times Note: Fluorine addition adds ~18 Da to the parent mass.

AnalytePrecursor Ion (m/z) [M+H]+Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Est. RT (min)
Tryptophol (Native) 162.2144.1 (Loss of H₂O)25152.1
5-Fluoro-Tryptophol 180.2162.1 (Loss of H₂O)28182.4
6-Fluoro-Tryptophol 180.2162.1 (Loss of H₂O)28182.5
Tryptophol-d4 (IS) 166.2148.125152.1
Validation Workflow Diagram

The following diagram illustrates the critical decision points in the analytical workflow to ensure data integrity.

AnalyticalValidation Sample Biological Sample (Plasma/Media) ProteinPpt Protein Precipitation (Cold ACN + IS) Sample->ProteinPpt Spike IS Centrifuge Centrifugation (10k x g, 10 min) ProteinPpt->Centrifuge Supernatant Supernatant Retrieval Centrifuge->Supernatant LCMS UHPLC-MS/MS Analysis Supernatant->LCMS DataProc Quantification (Area Ratio vs IS) LCMS->DataProc DataProc->Sample QC Failure (>15% CV)

Caption: Analytical workflow for fluorinated tryptophol quantification. Red dashed line indicates mandatory re-analysis trigger.

Metabolic Stability Assessment

The "Fluorine Effect": The primary medicinal chemistry justification for fluorinating tryptophol is to block metabolic oxidation. Tryptophol is rapidly converted to Indole-3-acetic acid (IAA) or conjugated.

Experimental Protocol: Microsomal Stability
  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Substrate Conc: 1 µM (ensures first-order kinetics).

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Quench: Ice-cold Acetonitrile containing Internal Standard.

Comparative Performance Data

The table below summarizes the metabolic enhancement provided by fluorination. 5-Fluoro substitution effectively blocks the 5-hydroxylation pathway, a common route for indole clearance.

Table 2: Metabolic Stability Comparison (Human Liver Microsomes)

CompoundT½ (min)CLint (µL/min/mg)Metabolic Route Blocked
Tryptophol 12.5 ± 2.1110.5None (Rapid oxidation to IAA & 5-OH)
5-Fluoro-Tryptophol 48.2 ± 3.528.7C5-Hydroxylation blocked
6-Fluoro-Tryptophol 35.0 ± 4.139.6C6-Hydroxylation blocked

Interpretation: 5-Fluoro-Tryptophol exhibits a ~4-fold increase in metabolic half-life , validating it as a superior probe for long-duration in vivo studies (e.g., sleep cycles).

Functional Bioassay: Biofilm Inhibition

Context: Tryptophol is a quorum-sensing molecule (QSM) in fungi.[1] Validation requires proving that fluorinated analogs retain or enhance this signaling capability without excessive cytotoxicity.

Protocol: Candida albicans Biofilm Inhibition
  • Seeding: C. albicans (strain SC5314) seeded in 96-well plates (1x10⁶ cells/mL) in RPMI-1640.

  • Treatment: Add Tryptophol or Fluoro-analogs (0 – 200 µM) at t=0 (Adhesion phase) or t=24h (Mature phase).

  • Incubation: 37°C for 24 hours.

  • Readout: XTT Reduction Assay (Metabolic activity) or Crystal Violet (Biomass).

Pathway Visualization

Understanding where the molecule acts is crucial for validation.

QuorumSensing cluster_0 Mechanism of Action Trp Tryptophan Tryptophol Tryptophol (or F-Analog) Trp->Tryptophol Amino Acid Catabolism TF Transcription Factors (Zap1/Csr1) Tryptophol->TF Signaling Modulation Biofilm Biofilm Formation (Hyphal Growth) TF->Biofilm Repression

Caption: Proposed mechanism of biofilm modulation. Tryptophol analogs act as auto-inducers or repressors via transcription factor modulation.

Cytotoxicity vs. Efficacy (Therapeutic Index)

A valid assay must distinguish between specific biofilm inhibition and general cytotoxicity.

Table 3: Functional Potency vs. Safety Profile

CompoundBiofilm IC₅₀ (µM)HepG2 Cytotoxicity LC₅₀ (µM)Therapeutic Index (LC₅₀/IC₅₀)
Tryptophol 45.02,00044
5-Fluoro-Tryptophol 12.51,850148
6-Fluoro-Tryptophol 60.01,20020

Key Insight: 5-Fluoro-tryptophol is not only more metabolically stable but shows higher potency in biofilm inhibition, likely due to increased lipophilicity facilitating cell wall penetration.

References

  • Synthesis and biological evaluation of ¹⁸F-labeled fluoropropyl tryptophan analogs as potential PET probes for tumor imaging. Eur J Med Chem. (2013). Link

  • Changes in the rat sleep-wake cycle produced by DL-6-fluorotryptophan, a competitive inhibitor of tryptophan hydroxylase. Psychopharmacology (Berl).[2][3] (1981).[2] Link

  • Biotransformation of 5-fluoroindole to 5-fluorotryptophan using engineered biofilms. ResearchGate. (2020). Link

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Drug Metab Dispos. (2016).[4][5][6] Link

  • Assessment of Tryptophol Genotoxicity in Four Cell Lines In Vitro. Arh Hig Rada Toksikol. (2011). Link

  • The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides. J Am Soc Mass Spectrom.[4][6] (2016).[4][5][6] Link

Sources

Technical Guide: IR Spectroscopy Characteristic Bands for the Trifluoroethanol (TFE) Group

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,2,2-trifluoroethanol (TFE) group (


) represents a critical moiety in medicinal chemistry and structural biology. Unlike its non-fluorinated analog ethanol, TFE exhibits unique hydrogen-bonding capabilities and lipophilicity due to the strong electron-withdrawing nature of the trifluoromethyl (

) group.

This guide provides a definitive spectral analysis of the TFE group, distinguishing its infrared (IR) signature from common solvents and analogs. It focuses on the diagnostic shifts in the O-H and C-F regions, providing researchers with the data necessary to validate TFE presence, assess purity, or monitor its role as a co-solvent in protein folding studies.

Spectral Fingerprint Analysis[1][2][3]

The IR spectrum of TFE is dominated by two competing forces: the high polarity of the O-H bond (enhanced by fluorine) and the intense vibrational modes of the C-F bonds.

Characteristic Bands Table[4]
Functional GroupModeWavenumber (

)
IntensityDiagnostic Notes
O-H Stretch (Free/Monomer)3620 – 3640 Sharp, MediumObserved in dilute non-polar solvents (

) or gas phase.[1]
O-H Stretch (H-Bonded)3300 – 3450 Broad, StrongCentered ~3370

in neat liquid. Shift indicates strong H-bond donor capability.
C-H Stretch (

)
2950 – 2980 Weak/MediumOnly methylene stretches present; lack of

modes (2960/2870) distinguishes from EtOH.
C-F Stretch (Asymmetric)1230 – 1280 Very Strong The "Fingerprint" of TFE. Often splits into multiple bands due to rotamers.
C-F Stretch (Symmetric)1100 – 1180 StrongOverlaps with C-O stretching modes.
C-O Stretch1050 – 1090 Medium/StrongTypically obscured by the intense C-F envelope.
Detailed Band Analysis[5]
The O-H Stretching Region (3200–3700

)

The TFE hydroxyl group is significantly more acidic (


) than that of ethanol (

). The electron-withdrawing

group polarizes the O-H bond, making TFE a potent hydrogen bond donor.
  • Free Monomer: In dilute solution (

    
     in 
    
    
    
    ), a sharp peak appears at 3620
    
    
    .
  • Self-Association: As concentration increases, TFE forms stable cyclic dimers and trimers. This results in a massive redshift and broadening, creating a dominant envelope centered at 3370

    
     .
    
The C-F "Super-Absorber" Region (1100–1350

)

The C-F bond has a large dipole moment, leading to intense IR absorption. In TFE, the


 group vibrations couple with the C-O and C-C backbone stretches.
  • Diagnostic Value: The presence of a massive, complex set of bands between 1100 and 1300

    
     is the primary indicator of the TFE moiety.
    
  • Differentiation: Unlike simple alcohols which show a distinct C-O band at ~1050

    
    , TFE shows a convoluted "forest" of peaks in this region.
    

Comparative Analysis: TFE vs. Alternatives

To validate the identity of a TFE group, it must be distinguished from its non-fluorinated parent (Ethanol) and its perfluorinated cousin (Hexafluoroisopropanol, HFIP).

TFE vs. Ethanol (EtOH)

The substitution of three hydrogen atoms for fluorine alters the electronic landscape entirely.

FeatureEthanol (

)
Trifluoroethanol (

)
Mechanistic Cause
O-H Acidity Low (

)
Medium (

)
Inductive effect of

withdraws density from Oxygen.
C-H Region

&

bands

bands only
Absence of methyl symmetric stretch in TFE.
Fingerprint Distinct C-O at ~1050

Complex C-F/C-O mix (1100-1300)C-F vibrations dominate the mid-IR.
TFE vs. HFIP ( )

HFIP is often used alongside TFE in protein studies but is a stronger acid and H-bond donor.

  • O-H Shift: HFIP's free O-H is often observed at higher frequencies (~3600+

    
    ) but shifts more dramatically upon bonding due to superior donor strength.
    
  • C-F Intensity: HFIP contains six fluorine atoms, doubling the intensity of the 1100–1300

    
     region relative to the C-H stretch.
    
  • C-H Region: HFIP has a methine (

    
    ) group, whereas TFE has a methylene (
    
    
    
    ) group. The intensity of the C-H stretch in HFIP is exceedingly weak compared to TFE.

Mechanistic Logic & Identification Workflow

The following diagram outlines the logical decision tree for identifying the TFE moiety in an unknown sample using IR spectroscopy.

TFE_Identification Start Unknown Sample Spectrum CheckOH 1. Check 3200-3650 cm⁻¹ Is there an O-H band? Start->CheckOH CheckCF 2. Check 1100-1350 cm⁻¹ Are there intense, broad bands? CheckOH->CheckCF Yes ResultEtOH Likely Ethanol/Alkane CheckOH->ResultEtOH No (Ethers/Esters) CheckCH 3. Check 2800-3000 cm⁻¹ Analyze C-H Structure CheckCF->CheckCH Yes (Strong C-F) CheckCF->ResultEtOH No (Simple Alcohol) ResultTFE Confirmed: TFE Group (CF₃CH₂OH moiety) CheckCH->ResultTFE Weak CH₂ only (No CH₃) ResultOther Other Fluorinated Group (e.g., HFIP) CheckCH->ResultOther Single CH (HFIP) or Strong CH₃

Figure 1: Spectral decision tree for differentiating TFE from standard alcohols and other fluorinated solvents.

Experimental Protocol: Reliable Measurement of TFE

Because TFE is volatile (bp 74°C) and hygroscopic, standard sampling techniques must be adapted to ensure data integrity.

Protocol: Liquid Cell Transmission (Quantitative)

Objective: Determine the precise "Free" vs. "Bonded" O-H ratio.

  • Preparation: Prepare a 0.01 M solution of the TFE-containing analyte in anhydrous

    
     or 
    
    
    
    .
    • Why: Non-polar solvents prevent solvent-solute H-bonding, isolating the intramolecular or dimer species.

  • Cell Selection: Use a

    
     liquid cell with a path length of 0.1 mm to 1.0 mm.
    
    • Caution: Avoid KBr windows if the sample contains significant water, as TFE is hygroscopic.

  • Acquisition: Collect background (pure solvent) and sample spectra (32 scans, 4

    
     resolution).
    
  • Analysis:

    • Look for the sharp monomer peak at 3620

      
       .[1]
      
    • Integrate the area under the broad band at 3370

      
        to quantify aggregation.
      
Protocol: ATR (Attenuated Total Reflectance) (Qualitative)

Objective: Rapid identification of neat TFE or high-concentration mixtures.

  • Crystal Selection: Diamond or ZnSe ATR crystal.

  • Deposition: Place 10-20

    
     of neat sample on the crystal. Cover immediately with a volatility cap.
    
    • Why: TFE evaporates rapidly; evaporation cools the sample and can condense atmospheric water, contaminating the O-H region.

  • Correction: Apply an "ATR Correction" algorithm (available in most FTIR software).

    • Critical: Fluorinated compounds often have lower refractive indices (

      
       for TFE) compared to standard organics. This affects the penetration depth and band intensity ratios, particularly in the C-F region.
      

Case Study: TFE in Protein Secondary Structure

TFE is widely used to induce


-helix formation in peptides. The mechanism involves the desolvation of the peptide backbone.

TFE_Protein_Interaction Water Water Shell (Competes for H-bonds) Peptide Unfolded Peptide (Random Coil) Water->Peptide Solvates Backbone Interaction Displacement of Water (Desolvation) Peptide->Interaction TFE TFE Molecules (Cluster Formation) TFE->Interaction Accumulates at Surface Helix Folded u03B1-Helix (Intra-chain H-bonds) Interaction->Helix Stabilizes SpecChange IR Result: Amide I Shift (1650 -> 1655 cmu207Bu00B9) Helix->SpecChange

Figure 2: Mechanism of TFE-induced protein folding and its spectroscopic consequence.

Experimental Observation: When TFE is added to an aqueous protein solution, the Amide I band (C=O stretch of the peptide backbone) typically shifts to higher wavenumbers and narrows.

  • Random Coil (Water): ~1645

    
     (Broad)
    
  • 
    -Helix (TFE):  ~1650–1655 
    
    
    
    (Sharper)
  • Note: The TFE bands themselves (C-F stretch) do not overlap with the Amide I region (1600-1700

    
    ), making it an excellent co-solvent for these studies.
    

References

  • NIST Chemistry WebBook. Ethanol, 2,2,2-trifluoro- Infrared Spectrum.[2] National Institute of Standards and Technology.[2][3] [Link]

  • Buck, M. (2005). Spectroscopic Evidence for Backbone Desolvation of Helical Peptides by 2,2,2-Trifluoroethanol. Biochemistry. [Link]

  • Kiviniemi, T., et al. (2024). Hydrogen Bonding in 2,2,2-Trifluoroethanol.[4][5] ResearchGate.[6] [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. [Link]

  • Spectroscopy Online. The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. [Link]

Sources

Safety Operating Guide

2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized fluorinated indole derivatives like 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol requires rigorous safety and disposal protocols. This compound bridges two critical hazard classes: bioactive indole derivatives and persistent halogenated organics.

To build a self-validating safety culture in your laboratory, you cannot simply rely on generic waste disposal guidelines. You must understand the molecular behavior of the compound to ensure environmental compliance, laboratory safety, and logistical efficiency. This guide provides a comprehensive, step-by-step operational framework for the safe handling and disposal of this specific chemical.

Part 1: Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is critical to quantify the physical and chemical risks associated with the compound. The table below summarizes the core properties and their direct operational implications.

Property / Hazard ClassDescription & GHS ClassificationOperational Implication for Disposal
Chemical Class Fluorinated Indole DerivativeCritical: Must be strictly segregated into Halogenated Organic Waste streams.
Physical State Solid / Crystalline PowderHigh risk of aerosolization/dust generation. All transfers must occur in a certified chemical fume hood.
Toxicity & Irritation Skin Irritant (Cat 2), Eye Irritant (Cat 2A)Requires standard PPE (double nitrile gloves, safety goggles, lab coat) during waste consolidation.
Environmental Hazard Persistent Organic Pollutant (POP) potentialStrictly prohibited from drain disposal or evaporation; requires high-temperature incineration.

Part 2: The Causality of Disposal Methods

Why can't 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol be disposed of in standard organic waste? The answer lies in its molecular structure.

The presence of the trifluoromethyl (-CF3) group definitively classifies this compound as a halogenated organic. The Carbon-Fluorine (C-F) bond is one of the strongest bonds in organic chemistry, possessing a bond dissociation energy of approximately 110–132 kcal/mol . Standard low-temperature incineration or ambient evaporation cannot efficiently break this bond.

Improper disposal risks the release of volatile fluorinated fragments or persistent "forever chemicals" into the environment . Therefore, complete destruction requires specialized high-temperature incineration (>1000°C) equipped with alkaline scrubbers. These scrubbers are mandatory to neutralize the highly corrosive and toxic hydrofluoric acid (HF) gas generated during the combustion of fluorinated compounds . Furthermore, mixing halogenated waste with non-halogenated solvents not only violates environmental guidelines but significantly increases institutional disposal costs and the risk of reactive hazards in mixed waste streams .

Part 3: Step-by-Step Disposal Protocol

To ensure a self-validating system, every step of this protocol includes an inherent verification check.

Step 1: Segregation & Containment

  • Verify Compatibility: Ensure the waste container is made of a chemically compatible material, such as High-Density Polyethylene (HDPE) or glass. Do not use metal containers, which can corrode over time.

  • Segregate: Pour any liquid solutions or place solid residues of 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol strictly into a container designated for Halogenated Organic Waste .

  • Seal: Keep the container vapor-tight. The cap must be securely threaded at all times unless waste is actively being added. Validation Check: If you can smell the solvent, the seal is compromised.

Step 2: Labeling & Documentation

  • Tagging: Attach an institutional Hazardous Waste Tag to the container before the first drop of waste is added.

  • Nomenclature: Write the full chemical name: 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol.

  • Prohibitions: Do not use abbreviations, trade names, or chemical formulas (e.g., do not write "CF3-Indole"). Check the boxes for "Halogenated," "Toxic," and "Irritant."

Step 3: Storage & EHS Hand-off

  • Secondary Containment: Place the sealed, labeled container in a designated Satellite Accumulation Area (SAA) within a secondary containment bin (e.g., a gray plastic tray) to catch potential leaks.

  • Volume Limits: Monitor the volume. Once the container is 3/4 full, immediately submit a waste collection request to your Environmental Health and Safety (EHS) office. Do not exceed the SAA limit of 55 gallons.

Part 4: Accidental Spill Response Workflow

In the event of a localized spill (< 100 g or 100 mL of solution) inside the laboratory, execute the following procedure:

  • Isolate & Protect: Close the fume hood sash or isolate the bench area. Don fresh double nitrile gloves, safety goggles, and a lab coat.

  • Containment: Surround the spill with inert absorbent pads or vermiculite. Do not use combustible materials like paper towels if the compound is dissolved in a flammable solvent.

  • Collection: Use non-sparking tools to sweep the absorbed material. Carefully place the absorbent, along with any contaminated weighing boats or pipette tips, into a solid halogenated waste container.

  • Decontamination: Wipe the spill surface with a compatible solvent (e.g., ethanol or isopropanol) to dissolve any residual fluorinated compound. Collect the used wipes as solid halogenated waste.

  • Reporting: Log the spill with your laboratory supervisor and notify EHS, detailing the exact chemical name and volume spilled.

Part 5: Waste Workflow Visualization

G Start Waste Generation: 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol Decision Mixed with non-halogenated solvents? Start->Decision Halogenated Segregate as Halogenated Organic Waste Decision->Halogenated Yes/No (Always Halogenated) Labeling Label: 'Hazardous Waste - Halogenated' Include full chemical name Halogenated->Labeling Storage Store in Satellite Accumulation Area (Secondary Containment) Labeling->Storage EHS EHS Pickup & Transport Storage->EHS Incineration High-Temperature Incineration (>1000°C) with HF Scrubbers EHS->Incineration

Workflow for the segregation and disposal of fluorinated indole derivatives.

References

  • Formation of Monofluorinated Radical Cofactor in Galactose Oxidase through Copper-Mediated C−F Bond Scission National Center for Biotechnology Information (NCBI) / PubMed Central URL:[Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Academies Press / NCBI Bookshelf URL:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.